Pomalidomide-CH2CONH-C2-COOH
Description
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Properties
IUPAC Name |
3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O7/c23-12-5-4-11(16(27)21-12)22-17(28)9-2-1-3-10(15(9)18(22)29)20-8-13(24)19-7-6-14(25)26/h1-3,11,20H,4-8H2,(H,19,24)(H,25,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDPAEAOYHJRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-CH2CONH-C2-COOH
This guide provides a comprehensive technical overview of the mechanism of action of Pomalidomide-CH2CONH-C2-COOH, a critical building block in the field of targeted protein degradation. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to explore the underlying biochemistry, cellular pathways, and experimental validation strategies that define the molecule's function. We will dissect its role not as a standalone therapeutic, but as a sophisticated tool for hijacking the cell's own protein disposal machinery, a concept that is revolutionizing modern pharmacology.
Part 1: The Cellular Machinery of Protein Degradation
At the heart of cellular homeostasis is the Ubiquitin-Proteasome System (UPS) , the principal mechanism for regulated protein degradation in eukaryotic cells.[1][2] The UPS is responsible for eliminating misfolded, damaged, or short-lived regulatory proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and transcription.[2][3] This process is a highly specific, multi-step enzymatic cascade.[4]
-
Ubiquitin Activation: A small regulatory protein, ubiquitin (Ub), is activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1).[4][5]
-
Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[5]
-
Ubiquitin Ligation: A ubiquitin ligase (E3) recognizes a specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, conferring immense specificity to this system.[4]
-
Polyubiquitination: This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[5] The K48-linked polyubiquitin chain is the canonical signal for proteasomal degradation.[4]
-
Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes, unfolds, and degrades the tagged protein into small peptides, recycling the ubiquitin molecules.[1][3]
This elegant system of targeted destruction has inspired a new therapeutic modality known as Targeted Protein Degradation (TPD) .
Core Concept: Hijacking the UPS with PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the UPS for therapeutic purposes.[6][7] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell entirely.[7][8] They consist of three components:
-
A ligand that binds to a Protein of Interest (POI) .
-
A ligand that recruits an E3 ubiquitin ligase .
-
A chemical linker that connects the two ligands.[8]
The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase, an event that does not naturally occur.[7] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[8] Pomalidomide-CH2CONH-C2-COOH is a key component for the E3 ligase-recruiting half of this technology.
Part 2: Pomalidomide's Intrinsic Mechanism as a "Molecular Glue"
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD), an analog of thalidomide.[9][10] Its standalone mechanism involves acting as a "molecular glue."[11] It binds directly to Cereblon (CRBN) , a substrate receptor protein for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[10][][13][14]
The binding of pomalidomide to CRBN induces a conformational change in the substrate-binding pocket.[14] This new surface does not inhibit CRBN but instead recruits proteins that are not its natural substrates, known as neosubstrates .[15][16] In the context of multiple myeloma, the key neosubstrates recruited by pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[][17][18] The subsequent ubiquitination and proteasomal degradation of Ikaros and Aiolos are central to pomalidomide's potent anti-myeloma and immunomodulatory effects.[10][17] Pomalidomide can also induce the degradation of other neosubstrates such as ARID2 and PLZF.[16][19]
This well-characterized, high-affinity interaction with CRBN makes pomalidomide an ideal E3 ligase ligand for PROTAC development.[20][21]
Part 3: The Core Function of Pomalidomide-CH2CONH-C2-COOH
Pomalidomide-CH2CONH-C2-COOH is not an active drug in itself but rather a sophisticated chemical intermediate designed for the synthesis of PROTACs.[18] Its structure consists of:
-
The Pomalidomide Moiety: This serves as the high-affinity "warhead" that binds to CRBN.
-
The Linker Moiety (-CH2CONH-C2-COOH): This is a flexible chain that extends from the pomalidomide core. The terminal carboxylic acid (-COOH) is a crucial reactive handle. It allows for straightforward covalent conjugation to a linker containing a primary amine, enabling the attachment of a POI-binding ligand.[18][20]
Therefore, the "mechanism of action" of this specific molecule is to function as the CRBN-recruiting component of a custom-designed PROTAC. Its purpose is to be chemically linked to another small molecule that targets a specific disease-causing protein, thereby creating a bridge to the degradation machinery.
Part 4: The PROTAC Mechanism in Action
When Pomalidomide-CH2CONH-C2-COOH is incorporated into a complete PROTAC, it enables a catalytic cycle of targeted protein degradation.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its POI ligand) and the CRBN E3 ligase complex (via its pomalidomide ligand). This forms a transient, productive POI-PROTAC-CRBN ternary complex .[8][22] The stability and geometry of this complex are critical for efficient degradation.
-
Proximity-Induced Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin from an E2 enzyme to surface-exposed lysine residues on the POI.[22]
-
Proteasomal Degradation: The now poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[8]
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule dissociates from the complex and is free to bind to another POI and E3 ligase, initiating another round of degradation.[7][22] This catalytic nature means that sub-stoichiometric amounts of the PROTAC can lead to the degradation of a large amount of the target protein.[7]
Part 5: Key Experimental Protocols for Mechanistic Validation
To validate the mechanism of a novel PROTAC synthesized using Pomalidomide-CH2CONH-C2-COOH, a series of biochemical and cell-based assays are required.
Protocol 1: Cellular Target Degradation by Western Blot
Objective: To determine if the PROTAC induces dose- and time-dependent degradation of the POI in a cellular context.
Methodology:
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line expressing the POI and CRBN) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment (Dose-Response): Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
PROTAC Treatment (Time-Course): Treat cells with a fixed concentration of the PROTAC (e.g., the concentration that gives >80% degradation) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate lysates by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify band intensity to determine the percentage of POI degradation relative to the vehicle control.
| Parameter | Description | Typical Value |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Dₘₐₓ | The maximal percentage of protein degradation achieved. | > 90% |
| Hook Effect | A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of binary (PROTAC-POI or PROTAC-CRBN) instead of ternary complexes. | Observed at >10 µM |
Protocol 2: Confirmation of CRBN and Proteasome-Dependence
Objective: To confirm that the observed degradation is mediated by the recruited CRBN E3 ligase and the proteasome.
Methodology:
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1.
-
Co-treatment:
-
Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) for 1-2 hours. Then, add the PROTAC at its effective concentration and incubate for the optimal degradation time.
-
CRBN Dependence: Pre-treat cells with a competitor that binds CRBN, such as free pomalidomide (e.g., 10 µM), for 1-2 hours before adding the PROTAC.
-
-
Controls: Include wells with vehicle only, PROTAC only, and inhibitor only.
-
Analysis: Perform cell lysis, protein quantification, and Western Blot as described in Protocol 1.
-
Expected Outcome: Degradation of the POI should be rescued (i.e., blocked) in the presence of the proteasome inhibitor and the CRBN competitor, confirming the mechanism of action.[23]
Protocol 3: In Vitro Ubiquitination Assay
Objective: To biochemically demonstrate that the PROTAC induces poly-ubiquitination of the POI in a CRBN-dependent manner.
Methodology:
-
Reagents: Assemble purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4-CRBN E3 ligase complex, HA-tagged ubiquitin, and the POI.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, the purified enzymes, HA-ubiquitin, and the POI.
-
Treatment: Add the PROTAC at various concentrations or a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Analyze the reaction products by Western Blot using an antibody against the POI or the HA-tag.
-
Expected Outcome: A high-molecular-weight smear or ladder of bands above the unmodified POI band will appear in the PROTAC-treated lanes, indicating poly-ubiquitination. This should not occur in lanes without the PROTAC or without the CRBN complex.[24]
Conclusion
Pomalidomide-CH2CONH-C2-COOH represents a pivotal advancement in medicinal chemistry, embodying the principles of targeted protein degradation. Its mechanism of action is not that of a direct therapeutic but as a highly specific and potent E3 ligase-recruiting moiety for the construction of PROTACs. By providing a reliable "hook" into the cell's ubiquitin-proteasome system via the CRBN E3 ligase, it enables the development of novel therapeutics capable of eliminating previously "undruggable" proteins. Understanding its function through the lens of ternary complex formation, proximity-induced ubiquitination, and catalytic degradation—validated by a rigorous suite of biochemical and cellular assays—is essential for any researcher or drug developer working at the cutting edge of this transformative technology.
References
-
Myeloma Australia. Pomalidomide (Pomalyst®). Available from: [Link].
-
Wikipedia. Pomalidomide. Available from: [Link].
-
R Discovery. What are the molecular and cellular mechanisms involved in the action of Pomalidomide? Available from: [Link].
-
Rios-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development. Drug Design, Development and Therapy, 11, 2511–2521. Available from: [Link].
-
Wysocka, M., et al. (2025). PROTAC Technology as a New Tool for Modern Pharmacotherapy. International Journal of Molecular Sciences, 26(10), 5489. Available from: [Link].
-
Frontiers. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2024). Available from: [Link].
-
Creative Diagnostics. Ubiquitin-Proteasome Pathway. Available from: [Link].
-
U.S. Food and Drug Administration. (2012). Pharmacology/Toxicology NDA Review and Evaluation for Pomalyst (pomalidomide). Available from: [Link].
-
Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. (2025). Available from: [Link].
-
Ciechanover, A. (2005). The ubiquitin-proteasome pathway: The complexity and myriad functions of protein death. Proceedings of the National Academy of Sciences, 102(43), 15341-15342. Available from: [Link].
-
An, J., et al. (2017). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 12(9), 2324–2331. Available from: [Link].
-
Wikipedia. Cereblon E3 ligase modulator. Available from: [Link].
-
Shimizu, T., et al. (2021). PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates. Nature Communications, 12, 6593. Available from: [Link].
-
Needham, S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Medicinal Chemistry, 12(2), 263–268. Available from: [Link].
-
Nguyen, T., et al. (2017). p97/VCP promotes degradation of CRBN substrate glutamine synthetase and neosubstrates. Proceedings of the National Academy of Sciences, 114(30), E6047–E6054. Available from: [Link].
-
SlideShare. The Ubiquitin- Proteasome System. (2015). Available from: [Link].
-
Faust, T. B., et al. (2019). Single subunit degradation of WIZ, a lenalidomide- and pomalidomide-dependent substrate of E3 ubiquitin ligase CRL4CRBN. bioRxiv. Available from: [Link].
-
Alhadidi, S., et al. (2024). Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma. Clinical Lymphoma, Myeloma & Leukemia. Available from: [Link].
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5969-5989. Available from: [Link].
-
de Melo, F. F., et al. (2021). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link].
-
BINASSS. Cereblon-Targeting Ligase Degraders in Myeloma. Available from: [Link].
-
Frontiers. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma. (2023). Available from: [Link].
-
Lopatniuk, M., et al. (2021). The Ubiquitin–Proteasome System in Immune Cells. International Journal of Molecular Sciences, 22(19), 10397. Available from: [Link].
-
ResearchGate. Biochemical and cell-based analyses of 6-position-modified lenalidomides. Available from: [Link].
-
SCIEX. Rapid bioanalysis of pomalidomide at sub-ng/mL levels in human plasma. Available from: [Link].
-
U.S. Food and Drug Administration. (2012). Pharmacology and Toxicology Review of NDA 204026. Available from: [Link].
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- 24. researchgate.net [researchgate.net]
Technical Guide: Structure and Synthesis of Pomalidomide-CH2CONH-C2-COOH
This guide details the structural architecture, synthesis, and application of Pomalidomide-CH2CONH-C2-COOH (CAS: 2225940-50-9 / Generic), a critical E3 ligase ligand-linker conjugate used in Targeted Protein Degradation (TPD).
Executive Summary
Pomalidomide-CH2CONH-C2-COOH is a functionalized "linker-ligand" intermediate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] It combines the Cereblon (CRBN)-recruiting moiety of Pomalidomide with a linear, hydrophilic amide-alkyl linker terminating in a carboxylic acid.
This molecule solves a specific problem in PROTAC design: it provides a "minimalist" exit vector from the Pomalidomide 4-amino position, extending the reach via a glycine-beta-alanine motif to facilitate conjugation with target protein ligands containing primary amines.
| Property | Specification |
| Formula | C₁₈H₁₈N₄O₇ |
| Molecular Weight | 402.36 Da |
| Classification | E3 Ligase Ligand-Linker Conjugate |
| Core Ligand | Pomalidomide (Cereblon Binder) |
| Linker Type | Amido-Alkyl (Glycyl-β-Alanine derivative) |
| Reactive Handle | Carboxylic Acid (-COOH) |
Structural Architecture & Logic
The molecule is composed of three distinct functional domains, each serving a specific mechanistic role in the formation of a ternary complex (Target-PROTAC-E3 Ligase).
Domain Breakdown
-
The Warhead (CRBN Ligand):
-
Structure: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide).[2]
-
Function: Binds to the thalidomide-binding domain of Cereblon (CRBN).[3]
-
Critical Feature: The glutarimide ring (2,6-dioxopiperidine) is the pharmacophore responsible for hydrogen bonding with CRBN (specifically Trp380 and His386). Note: This ring is susceptible to hydrolysis at high pH.
-
-
The Exit Vector (C4-Amine):
-
Modification: The 4-amino group of the phthalimide ring serves as the attachment point.
-
Logic: X-ray crystallography confirms that substitutions at the C4 position protrude into the solvent, minimizing steric clash with the CRBN protein surface.
-
-
The Linker (Spacer):
-
Sequence: -NH-CH2-CO-NH-CH2-CH2-COOH
-
Chemistry: A glycine spacer (-NH-CH2-CO-) linked to a β-alanine spacer (-NH-CH2-CH2-COOH).
-
Properties: The internal amide bond (-CONH-) adds rigidity and hydrogen-bonding potential, improving solubility compared to pure alkyl chains. The "C2" ethyl spacer provides a short, defined distance to the conjugation handle.
-
Visualization of Signaling & Structure
The following diagram illustrates the structural connectivity and the synthesis logic.
Caption: Structural connectivity of Pomalidomide-CH2CONH-C2-COOH, highlighting the modular assembly from the E3 ligase core to the reactive acid handle.
Synthesis Protocol
Expertise Warning: The synthesis of Pomalidomide derivatives requires strict pH control. The glutarimide ring is unstable in strong bases (e.g., NaOH, KOH) and can ring-open within minutes. The protocol below uses DIPEA (Hunig's base) to maintain basicity for reaction without destroying the pharmacophore.
Retrosynthetic Analysis
The molecule is assembled via a stepwise elongation strategy:
-
Alkylation: Pomalidomide + tert-butyl bromoacetate.
-
Deprotection: Removal of t-butyl ester.
-
Amide Coupling: Reaction with β-alanine tert-butyl ester.
-
Final Deprotection: Acidic cleavage to yield the free acid.
Step-by-Step Methodology
Step 1: N-Alkylation (Introduction of Glycine Spacer)
-
Reagents: Pomalidomide (1.0 eq), tert-Butyl bromoacetate (1.2 eq), DIPEA (2.5 eq), KI (catalytic).
-
Solvent: DMF (Anhydrous).
-
Protocol:
-
Dissolve Pomalidomide in DMF under N₂ atmosphere.
-
Add DIPEA and catalytic KI (to accelerate substitution via Finkelstein reaction).
-
Add tert-butyl bromoacetate dropwise.
-
Heat to 90°C for 12–16 hours. Note: High temperature is required due to the low nucleophilicity of the aniline nitrogen.
-
Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF. Dry over MgSO₄.
-
Purification: Silica flash chromatography (Hexane/EtOAc).
-
Step 2: Selective Hydrolysis
-
Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).
-
Protocol:
-
Dissolve the intermediate in DCM/TFA (1:1 ratio).
-
Stir at Room Temperature (RT) for 2 hours.
-
Concentrate in vacuo.
-
Result: Pomalidomide-CH₂-COOH (Pomalidomide-Glycine acid).
-
Step 3: Amide Coupling (Linker Extension)
-
Reagents: Pomalidomide-Glycine acid (1.0 eq), β-Alanine tert-butyl ester HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF.
-
Protocol:
-
Dissolve Pomalidomide-Glycine acid in DMF.
-
Add DIPEA and HATU. Stir for 15 mins to activate the acid.
-
Add β-Alanine tert-butyl ester.
-
Stir at RT for 4–6 hours.
-
Validation: Monitor by LC-MS for mass shift corresponding to the coupled ester.
-
Step 4: Final Deprotection
-
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Protocol:
-
Treat the coupled ester with TFA/DCM.
-
Stir for 1–2 hours.
-
Evaporate solvent.
-
Precipitation: Add cold diethyl ether to precipitate the final product.
-
Final Yield: Yellow solid.
-
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway for generating Pomalidomide-CH2CONH-C2-COOH from the Pomalidomide parent scaffold.
Analytical Characterization (QC)
To ensure the integrity of the "Self-Validating System," the following analytical benchmarks must be met.
LC-MS Profile
-
Expected Mass: [M+H]⁺ = 403.37 Da.
-
Purity Requirement: >95% by UV (254 nm).
-
Contaminants: Watch for N-alkylation at the glutarimide nitrogen (a common byproduct if base is too strong). This byproduct is inactive against CRBN.
NMR Diagnostics (¹H NMR, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Assignment | Structural Confirmation |
| 11.1 ppm | Singlet (Broad) | Glutarimide NH | Confirms intact glutarimide ring. |
| 8.1 ppm | Triplet | Amide NH | Confirms linker amide bond formation. |
| 7.0 - 7.6 ppm | Multiplet | Aromatic H | Pomalidomide phthalimide core. |
| 3.8 ppm | Singlet/Doublet | N-CH₂-CO | Glycine methylene attached to aniline. |
| 2.4 - 2.6 ppm | Multiplet | -CH₂-CH₂- | β-Alanine ethyl chain. |
Application in PROTAC Design
Conjugation Strategy
The terminal carboxylic acid is designed for amide coupling to a target ligand possessing a primary or secondary amine.
-
Activation: Use EDC/NHS to create an active ester, or HATU/DIPEA for direct coupling.
-
Solubility: The linker's amide bond improves water solubility compared to pure alkyl linkers (e.g., Pomalidomide-C5-COOH), making it suitable for lipophilic target ligands.
Linker Length Considerations
The "CH2CONH-C2" linker provides a short-to-medium length spacer (approx. 6–8 Å).
-
Best For: Targets where the binding pocket is shallow or near the surface.
-
Comparison: Shorter than PEG3/PEG4 linkers; more rigid than pure PEG chains.
References
-
Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Retrieved from [Link]
-
PubChem. Pomalidomide-linker Conjugate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
Sources
The Amide Linker in PROTAC Design: A Technical Guide to Navigating Structure, Synthesis, and Biological Function
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4] While often considered a simple spacer, the linker plays a critical and multifaceted role in determining a PROTAC's overall efficacy. Among the various linker chemistries, the amide bond is a frequently employed functional group, prized for its synthetic tractability and structural influence.[5] This in-depth technical guide provides a comprehensive exploration of the amide linker's role in PROTAC design, offering researchers, scientists, and drug development professionals a detailed understanding of its impact on synthesis, structure-activity relationships (SAR), ternary complex formation, and drug metabolism and pharmacokinetic (DMPK) properties. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to empower the rational design of next-generation protein degraders.
The Amide Bond: A Cornerstone of PROTAC Synthesis and Structure
The amide bond is a ubiquitous functional group in PROTAC linkers, primarily due to the reliability and robustness of amide coupling reactions.[5][6] This synthetic convenience allows for the late-stage connection of complex warhead and E3 ligase ligand fragments, streamlining the assembly of PROTAC libraries for screening and optimization.[7][8]
Synthetic Strategies for Amide Linker Incorporation
The formation of an amide bond is a cornerstone of peptide chemistry and has been extensively optimized for small molecule synthesis. In the context of PROTACs, several common strategies are employed:
-
Standard Amide Coupling: This involves the reaction of a carboxylic acid with an amine, typically activated by a coupling reagent. Common reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[5]
-
Acyl Halide Chemistry: Conversion of a carboxylic acid to a more reactive acyl chloride or fluoride allows for direct reaction with an amine. This method is highly efficient but can be sensitive to other functional groups within the PROTAC precursors.[9]
-
Solid-Phase Synthesis: For the rapid generation of PROTAC libraries with diverse linkers, solid-phase synthesis offers a powerful approach. One of the binding partners (either the warhead or the E3 ligase ligand) is immobilized on a solid support, and the linker and the other binding partner are sequentially added. This methodology facilitates purification and allows for high-throughput synthesis.
Experimental Protocol: Representative Amide Coupling for PROTAC Synthesis
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-functionalized warhead with an amine-functionalized E3 ligase ligand-linker intermediate.
Materials:
-
Carboxylic acid-functionalized warhead (1.0 eq)
-
Amine-functionalized E3 ligase ligand-linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand-linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Self-Validation: The success of the coupling reaction is confirmed by LC-MS analysis, which will show the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the desired PROTAC. Further characterization by 1H and 13C NMR spectroscopy will confirm the structure of the final product.
Structural Implications of the Amide Bond
The amide bond possesses unique structural features that significantly influence the overall conformation and properties of the PROTAC linker.
-
Planarity and Rigidity: The partial double-bond character of the C-N bond restricts rotation, resulting in a planar amide group. This planarity can introduce a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a conformation conducive to ternary complex formation.[10]
-
Hydrogen Bonding Capability: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions can influence intramolecular folding of the PROTAC, affecting its three-dimensional shape and physicochemical properties.[11][12] Intramolecular hydrogen bonds (IMHBs) can shield polar groups, potentially improving cell permeability.[13]
The Amide Linker's Impact on Ternary Complex Formation and Degradation Efficacy
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[14] The linker, including its amide components, is a critical determinant of the geometry and stability of this complex.
Linker Conformation and Ternary Complex Cooperativity
The conformation adopted by the linker dictates the relative orientation of the warhead and the E3 ligase ligand. An optimal linker will facilitate favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and a more stable ternary complex.[14] The rigidity imparted by amide bonds can reduce the entropic penalty of complex formation. However, an improperly designed rigid linker can also introduce steric clashes that prevent productive complex assembly.[3]
The "Hook Effect" and Linker Design
A common phenomenon observed with PROTACs is the "hook effect," where at high concentrations, the degradation efficiency decreases.[1] This is attributed to the formation of binary complexes (POI-PROTAC or E3-PROTAC) that are unable to form the productive ternary complex. The properties of the linker, including the presence of amide bonds, can influence the onset and severity of the hook effect. A linker that promotes strong positive cooperativity in the ternary complex can help to mitigate the hook effect.
Navigating the DMPK Challenges: The Amide Linker's Role in "Beyond Rule of Five" Space
PROTACs typically fall into the "beyond Rule of Five" (bRo5) chemical space due to their high molecular weight and number of hydrogen bond donors and acceptors.[6] This presents significant challenges for achieving favorable drug metabolism and pharmacokinetic (DMPK) properties, particularly cell permeability and oral bioavailability.[15]
Amide Bonds and Cell Permeability
The hydrogen bonding capacity of amide groups can be a double-edged sword. While beneficial for target engagement and linker conformation, exposed amide N-H groups are significant hydrogen bond donors that can negatively impact passive membrane permeability.[16] Linkers containing centrally located amide bonds may favor more elongated conformations with a high solvent-accessible polar surface area, which is detrimental to cell permeability.[11][12]
Table 1: Impact of Amide vs. Ester Linkers on PROTAC Properties
| Property | Amide Linker | Ester Linker | Rationale |
| Synthetic Accessibility | High | Moderate | Robust and well-established amide coupling protocols.[6] |
| Chemical Stability | High | Lower (susceptible to hydrolysis) | Amides are generally more resistant to chemical and enzymatic cleavage. |
| Cell Permeability | Generally Lower | Generally Higher | Amides are hydrogen bond donors, increasing polarity and reducing passive diffusion. Esters are less polar.[6][13] |
| Ternary Complex Affinity | Can be higher | Can be lower | The N-H of the amide can participate in beneficial hydrogen bonding within the ternary complex. |
| Degradation Potency | Variable | Can be higher | Improved permeability of ester-PROTACs can lead to higher intracellular concentrations and more potent degradation, despite potentially weaker ternary complex affinity.[6] |
The Amide-to-Ester Substitution Strategy
A key strategy to improve the permeability of PROTACs is the bioisosteric replacement of an amide bond with an ester bond.[6][13] Esters are less polar and lack the hydrogen bond donating N-H group, which can lead to a significant increase in cell permeability.[17] Studies have shown that this amide-to-ester substitution can result in more potent degraders, even if the ester-containing PROTAC exhibits weaker binary and ternary complex affinities in biochemical assays.[18] This highlights that for many PROTACs, cellular permeability is a limiting factor for overall efficacy.[18]
Metabolic Stability
The linker is often a site of metabolic modification. While amides are generally considered to be metabolically stable, they can be subject to hydrolysis by amidases. Replacing an amide with a more metabolically stable group or modifying the surrounding chemical environment to sterically hinder enzymatic access can improve the pharmacokinetic profile of a PROTAC.[19]
Future Directions and Conclusion
The linker is no longer an afterthought in PROTAC design but a critical element that requires careful optimization. While the amide bond offers synthetic convenience, its impact on physicochemical properties, particularly cell permeability, necessitates a nuanced approach to its use. The strategic replacement of amides with other functional groups, such as esters, or the incorporation of amide bonds within more rigid or conformationally constrained linker architectures, will continue to be important strategies for developing orally bioavailable and efficacious PROTAC drugs.[3][10]
The future of PROTAC linker design will likely involve a greater reliance on computational modeling and structural biology to predict the conformational preferences of linkers and their impact on ternary complex formation.[20][21] This rational design approach, combined with innovative synthetic methodologies, will accelerate the development of PROTACs with improved drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation.
References
- Solid‐Phase Parallel Synthesis of Photocleavable Bifunctional Molecules Enables Efficient Phenotypic Protein Degrader Discovery. (2025).
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC.
- Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (n.d.). SciSpace.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH.
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022, September 28). PMC.
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (n.d.).
- Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker. (n.d.). Benchchem.
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2022, May 23).
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- Novel approaches for the rational design of PROTAC linkers. (2020, October 30).
- Linkers in PROTACs. (n.d.). Precise PEG.
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022, June 20). ACS Medicinal Chemistry Letters.
- Proteolysis targeting chimera. (n.d.). Wikipedia.
- Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. (2024, April 11). No source title found.
- Current strategies for the design of PROTAC linkers: a critical review. (2024, March 17). ePrints Soton.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021, June 9).
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.
- A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker. (n.d.). Benchchem.
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
- Novel approaches for the rational design of PROTAC linkers. (2020, October 30). PMC.
- Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conform
- Rationalizing PROTAC-mediated Ternary Complex Form
- Tackling the DMPK challenges of developing PROTAC drugs. (2022, April 15). No source title found.
- Amide-to-Ester Substitution as a Strategy for Optimising PROTAC Permeability and Cellular Activity. (2022, June 20). YouTube.
- Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021, July 5). Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage - DOI.
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- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 6. scispace.com [scispace.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
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- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
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- 21. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Carboxylic acid functional group in PROTAC linkers
Title: The Carboxylic Acid Motif in PROTAC Linkers: Synthetic Utility, Physicochemical Trade-offs, and Bioisosteric Strategies
Executive Summary
In the architecture of Proteolysis Targeting Chimeras (PROTACs), the carboxylic acid functional group plays a paradoxical role. While it is rarely desirable as a free, ionized moiety in the final linker chain due to permeability penalties, it is the predominant synthetic handle for assembling the "Linker-Ligand" conjugate. This guide analyzes the carboxylic acid not just as a chemical group, but as a strategic "exit vector" interface. We explore its conversion into amides and esters to modulate Topological Polar Surface Area (TPSA) , its role in solubility-permeability trade-offs , and advanced bioisosteric replacements for optimizing oral bioavailability.
The Physicochemical Paradox: Solubility vs. Permeability
The fundamental challenge in PROTAC design is maintaining cell permeability (passive diffusion) for a molecule that often exceeds 800 Da (Beyond Rule of 5). The carboxylic acid group (
The "Hidden" Acid Strategy
Successful PROTACs typically utilize carboxylic acids as transient synthetic precursors rather than permanent linker features. The acid reacts with an amine on the E3 ligase ligand or Protein of Interest (POI) ligand to form an amide bond .
-
Free Acid Linker: High Solubility, Low Permeability (LogD < 0). Rarely used in final drugs.
-
Amide Linker (Acid-derived): Moderate Solubility, Moderate Permeability. Standard industry approach.
-
Ester Linker (Acid-derived): Low Solubility, High Permeability. Emerging strategy to mask H-bond donors.
Quantitative Impact on Drug-Like Properties
The following table summarizes how the state of the carboxylic acid motif impacts key physicochemical descriptors.
| Motif State | Functional Group | Charge (pH 7.[1]4) | H-Bond Donors (HBD) | Impact on Permeability | Impact on Solubility |
| Precursor | Carboxylic Acid (-COOH) | Anionic (-) | 1 | Critical Liability (Blocked) | High (favorable) |
| Standard | Amide (-CONH-) | Neutral | 1 (NH) | Moderate (Polar surface penalty) | Moderate |
| Optimized | Ester (-COO-) | Neutral | 0 | High (No HBD penalty) | Low |
| Bioisostere | Tetrazole | Anionic (-) | 1 | Variable (Lipophilic anion) | High |
Synthetic Workflows: The Carboxylic Acid as an Anchor[2]
The carboxylic acid is the most versatile "handle" for connecting alkyl or PEG linkers to ligands (e.g., VHL-amine or Thalidomide-amine).
Protocol: High-Efficiency Amide Coupling (HATU Method)
Context: This protocol is the industry standard for attaching a carboxylic acid-terminated linker to a poorly nucleophilic aniline (common in Lenalidomide/Pomalidomide derivatives).
Materials:
-
Linker-Acid (1.0 eq)
-
Ligand-Amine (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the Linker-Acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes to deprotonate the acid.
-
Coupling Agent: Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated O-azabenzotriazole ester.
-
Addition: Add the Ligand-Amine. If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA.
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS for the consumption of the amine (limiting reagent).
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid/HATU byproducts), water, and brine. Dry over .
Expert Insight: For extremely sterically hindered amines, switch from HATU to COMU or generate the acid chloride (using Ghosez's reagent) to force the reaction.
Visualization: Synthetic Decision Tree
The following diagram illustrates the decision logic for utilizing carboxylic acid linkers based on the nucleophilicity of the ligand.
Caption: Decision matrix for synthesizing PROTACs via carboxylic acid handles, highlighting the pivot to esterification when TPSA limits permeability.
Advanced Linker Design: The "Chameleonic" Effect
Recent research highlights the importance of chameleonic linkers —structures that fold in lipophilic environments (membranes) to hide polar groups (like the amide derived from the acid) and extend in aqueous cytosol.
Amide-to-Ester Substitution
A powerful strategy to improve permeability without changing the linker length is replacing the amide bond with an ester.
-
Mechanism: The amide nitrogen acts as a Hydrogen Bond Donor (HBD). Removing this HBD by using an ester (oxygen) reduces the desolvation energy required to enter the lipid bilayer.
-
Evidence: VHL-based PROTACs showed a >10-fold increase in permeability when the linker-ligand attachment was switched from amide to ester [1].
Bioisosteres: Tetrazoles
While less common in linkers than in warheads, tetrazoles are bioisosteres of carboxylic acids.[2][3][4]
-
Pros: They are lipophilic anions (LogP is higher than carboxylate) and resist some metabolic hydrolysis.[3]
-
Cons: They still carry a negative charge at physiological pH, often requiring prodrug strategies (e.g., alkylation of the tetrazole) to cross membranes effectively.
Mandatory Visualization: Physicochemical Logic
This diagram explains the causal relationship between the carboxylic acid derivative and the cellular fate of the PROTAC.
Caption: Causal flow of linker chemistry choices. Route B (Ester) is favored for permeability but carries metabolic risks compared to Route A (Amide).
References
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Source: Journal of Medicinal Chemistry [Link][5]
-
Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Anti-tumor Therapy [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Source: ACS Medicinal Chemistry Letters [Link][1]
-
A Database of PROTAC Structures (Maple et al.). Source: Database of over 400 published degrader structures highlighting linker prevalence. [Link]
Sources
Pomalidomide-Based PROTAC Building Blocks: Strategic Functionalization & Synthesis
This in-depth technical guide details the strategic design, synthesis, and optimization of Pomalidomide-based building blocks for Proteolysis Targeting Chimeras (PROTACs).[1][2]
Executive Summary
Pomalidomide (POM) has eclipsed Thalidomide as the preferred Cereblon (CRBN) E3 ligase ligand in modern PROTAC design.[1] Its superior binding affinity (
This guide provides a rigorous analysis of Pomalidomide functionalization, focusing on the C4-amino and C5 positions. It details self-validating synthesis protocols that avoid common pitfalls (such as glutarimide alkylation) and offers a blueprint for constructing high-fidelity PROTAC libraries.[1]
Molecular Architecture & Exit Vectors[1][3]
The Pomalidomide scaffold consists of two orthogonal domains: the Glutarimide ring (the "Warhead" that binds CRBN) and the Phthalimide ring (the "Handle" for linker attachment).
The Critical Binding Triad
The glutarimide ring contains a specific imide system (C=O, NH, C=O) that forms a tri-hydrogen bond network with the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).[1]
-
Critical Rule: The glutarimide nitrogen (N-H) must remain free.[1] Alkylation or modification of this nitrogen abolishes CRBN binding.
Strategic Exit Vectors
To create a PROTAC, a linker must be attached to the Phthalimide ring without perturbing the Glutarimide binding mode.
| Exit Vector | Position | Chemical Nature | Utility |
| C4-Amino | C4 of Phthalimide | Aniline (Primary Amine) | The Gold Standard. Highly solvent-exposed.[1] Allows for SNAr or reductive amination. Used in majority of successful degraders. |
| C5-Position | C5 of Phthalimide | Aromatic Carbon | Selectivity Switch. Functionalization here (e.g., 5-fluoro) can reduce off-target degradation of zinc-finger proteins (e.g., IKZF1/3).[1] |
Visualization: The Pomalidomide Map
The following diagram illustrates the core structure and the distinction between the binding interface and the exit vectors.
Figure 1: Structural anatomy of Pomalidomide highlighting the forbidden glutarimide zone and the permissible C4/C5 exit vectors.[1]
Chemical Synthesis Protocols
The synthesis of Pomalidomide building blocks requires high chemoselectivity to distinguish between the aniline amine (C4) and the imide nitrogen. The most robust route utilizes 4-Fluorothalidomide as a "master key" intermediate.[1]
Protocol A: Synthesis of 4-Fluorothalidomide (The Precursor)
This protocol avoids the low yields of direct nitration/reduction sequences by using a fluorinated anhydride.
Reagents:
-
3-Aminopiperidine-2,6-dione hydrochloride (Glutarimide source)[1]
-
Sodium Acetate (NaOAc)[1]
-
Glacial Acetic Acid (AcOH)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-Fluorophthalic anhydride (1.0 eq) and 3-Aminopiperidine-2,6-dione HCl (1.0 eq) in glacial acetic acid.
-
Buffering: Add NaOAc (3.0 eq) to buffer the HCl and catalyze the condensation.
-
Reflux: Heat the mixture to reflux (approx. 120°C) for 4–6 hours. Monitor by LC-MS for the formation of the imide (Mass M+1: ~277 Da).[1]
-
Workup: Cool to room temperature. The product, 4-Fluorothalidomide, typically precipitates.
-
Purification: Filter the solid, wash with water (to remove salts) and cold ethanol. Recrystallize from dioxane/ethanol if necessary.
Why this works: The 3-fluoro position on the anhydride becomes the 4-fluoro position on the thalidomide core due to the numbering convention change upon ring closure.
Protocol B: SNAr Functionalization (Creating the Linker)
This reaction exploits the electron-deficient nature of the phthalimide ring to displace the fluorine with a linker amine.
Reagents:
-
Linker-Amine (e.g., N-Boc-ethylenediamine or Amino-PEG-acid)[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
DMF or DMSO (Anhydrous)[1]
Step-by-Step Workflow:
-
Setup: Dissolve 4-Fluorothalidomide (1.0 eq) in anhydrous DMF.
-
Addition: Add the Linker-Amine (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Heat to 90°C for 12–24 hours. The solution will typically turn yellow/orange as the aniline derivative forms.
-
Monitoring: Monitor for the disappearance of the fluoro-starting material and appearance of the amino-product.
-
Isolation: Pour the reaction mixture into ice water. The Pomalidomide-Linker conjugate usually precipitates.[1] Filter and dry.[2]
-
Validation: Verify the integrity of the glutarimide ring by NMR (look for the characteristic triplet/doublet of doublets at ~2.0-2.9 ppm and the imide proton at ~11 ppm).
Synthesis Workflow Diagram
Figure 2: Convergent synthesis route for C4-functionalized Pomalidomide building blocks via SNAr.[1]
Physicochemical Considerations & Optimization
Amide vs. Alkyl Connections at C4
When attaching the linker to the C4-amino group, you have two chemical choices:
-
Alkylation (Secondary Amine): Result of the SNAr reaction (Protocol B) or reductive amination.[1]
-
Pros: Retains the H-bond donor capability of the aniline NH. Often mimics the electronic properties of the parent Pomalidomide.
-
Cons: Can be prone to oxidation if not carefully handled.
-
-
Amidation (Amide): Acylation of the aniline.
-
Pros: High stability.[5]
-
Cons: The electron-withdrawing carbonyl reduces the electron density of the phthalimide ring, which can alter the dipole and stacking interactions with CRBN.
-
Verdict:Alkylation (Secondary Amine) is generally preferred for retaining maximal CRBN affinity, unless SAR data suggests the target requires a specific vector orientation provided by the planar amide.
-
Linker Composition[1][7]
-
PEG Chains (Hydrophilic): Improve solubility and cell permeability.[1][6] Recommended for initial screening libraries.
-
Alkyl Chains (Hydrophobic): Provide rigidity.[1] Useful if the PEG chain collapses or interacts unfavorably with the binding pocket.
Quantitative Comparison (Reference Data)
The choice of ligand affects degradation potency.[1] The table below illustrates how Pomalidomide often outperforms Thalidomide, though Lenalidomide is also a strong contender.
| Ligand Scaffold | Binding Affinity ( | Molecular Weight | TPSA | Primary Use Case |
| Thalidomide | ~250 nM | 258.2 Da | 83 Ų | "Glue" degraders; smaller targets.[1] |
| Pomalidomide | ~157 nM | 273.2 Da | 109 Ų | General purpose PROTACs; high potency. |
| Lenalidomide | ~178 nM | 259.2 Da | 87 Ų | Improved stability (lacks one C=O).[1] |
References
-
Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
-
Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link[1]
-
Zhou, B., et al. (2018).[1][3] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry. Link[1]
-
Steinebach, C., et al. (2018).[1] Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology. Link[1]
-
BenchChem. (2025).[1] A Comparative Guide to Pomalidomide vs. Thalidomide-Based PROTACs. Link[1]
Sources
- 1. bavdegalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Synthesis and evaluation of 4-[(18)F]fluorothalidomide for the in vivo studies of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Targeted Protein Degradation with Pomalidomide: A Technical Deep Dive
Topic: Introduction to Targeted Protein Degradation with Pomalidomide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has shifted the paradigm of drug discovery from "occupancy-driven" inhibition to "event-driven" elimination. Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), serves as a cornerstone in this field. It functions both as a standalone "molecular glue" and as a high-affinity E3 ligase ligand in Proteolysis-Targeting Chimeras (PROTACs). This guide provides a rigorous technical analysis of Pomalidomide’s mechanism within the CRL4-CRBN complex, its application in heterobifunctional degrader design, and the experimental workflows required to validate its activity.
Part 1: The Mechanistic Engine – CRL4-CRBN and Pomalidomide
The Ubiquitin-Proteasome System (UPS) and CRBN
Pomalidomide hijacks the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), specifically targeting the substrate receptor Cereblon (CRBN) . Under normal physiological conditions, CRBN recruits endogenous substrates (e.g., MEIS2) for ubiquitination. Pomalidomide binds to the thalidomide-binding domain (TBD) of CRBN, altering its surface topography. This alteration creates a de novo binding interface for "neosubstrates"—proteins that CRBN would not recognize natively.
Structural Basis of Binding
Pomalidomide contains a glutarimide ring and a phthalimide ring .
-
Glutarimide Ring: Inserts into a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) on CRBN.[1] This mimics a uridine ring, acting as the primary anchor.
-
Phthalimide Ring: Protrudes from the pocket, serving as the solvent-exposed surface that recruits neosubstrates.
Neosubstrate Recruitment (Molecular Glue Activity)
Unlike traditional inhibitors, Pomalidomide induces the recruitment of C2H2 zinc-finger transcription factors, most notably IKZF1 (Ikaros) and IKZF3 (Aiolos) . The drug acts as a molecular bridge (glue), stabilizing a ternary complex between CRBN and the neosubstrate. This leads to the poly-ubiquitination of the neosubstrate and its subsequent proteasomal degradation.
Key Neosubstrates of Pomalidomide:
-
IKZF1/3: Critical for B-cell differentiation; degradation leads to anti-myeloma activity.
-
ARID2: A component of the PBAF chromatin-remodeling complex; Pomalidomide degrades ARID2 more efficiently than Lenalidomide.
-
SALL4: Linked to teratogenicity (limb defects); degradation results in developmental toxicity.
Signaling Pathway Visualization
The following diagram illustrates the Pomalidomide-mediated hijacking of the UPS.
Caption: Pomalidomide binds CRBN, enabling the CRL4 complex to ubiquitinate neosubstrates (or PROTAC-linked POIs) for proteasomal degradation.[1][2][3][4][5][6][7][][9][10][11]
Part 2: Pomalidomide in PROTAC Design
In PROTAC (Proteolysis-Targeting Chimera) design, Pomalidomide is utilized as the E3 ligase warhead.[2][11][] It is conjugated via a linker to a ligand targeting a Protein of Interest (POI).[4][11][13]
Comparative Analysis of IMiDs
Choosing the right E3 ligand is critical.[14] Pomalidomide often exhibits distinct physicochemical properties compared to Thalidomide and Lenalidomide.
Table 1: Comparison of IMiDs for TPD Applications
| Feature | Thalidomide | Lenalidomide | Pomalidomide |
| Structure | Phthalimide core | 4-amino-phthalimide (isoindolinone) | 4-amino-phthalimide (dione) |
| CRBN Affinity | Moderate (~250 nM) | High (~178 nM) | High (~157 nM) |
| Neosubstrate Profile | Weak IKZF1/3 degradation | Strong IKZF1/3, CK1α | Strong IKZF1/3, ARID2, PLZF |
| Linker Attachment | C4 or C5 (difficult chem) | C4 (via aniline) | C4 (via aniline) or C5 |
| Solubility | Low | Moderate | Low-Moderate |
| Primary Use | First-gen PROTACs | Standard PROTAC warhead | Potent warhead for difficult targets |
Linker Strategy & Exit Vectors
The success of a Pomalidomide-based PROTAC depends on the "exit vector"—the position where the linker is attached.
-
C4-Position (Aniline): The most common attachment point. The amino group at C4 is solvent-exposed and does not disrupt the critical hydrogen bonds between the glutarimide ring and CRBN.
-
C5-Position: An alternative vector that can alter the ternary complex geometry, potentially rescuing degradation if C4 attachment fails.
Design Rule: Linker length and composition (PEG vs. Alkyl) must be empirically optimized to avoid "clashes" that prevent ternary complex formation or "loose" interactions that fail to induce ubiquitination (The "Goldilocks Zone").
Part 3: Experimental Validation Workflows
Trustworthy TPD research requires rigorous validation to distinguish true degradation from transcriptional downregulation or off-target effects.
Standard Validation Protocol
Objective: Confirm that the loss of POI is due to CRBN-mediated proteasomal degradation.
Step-by-Step Methodology:
-
Dose-Response (DC50): Treat cells with increasing concentrations of PROTAC (e.g., 1 nM to 10 µM) for 16–24 hours. Analyze via Western Blot.
-
Time-Course: Treat at a fixed saturating concentration (e.g., 100 nM) and harvest at 0, 2, 4, 8, 16, 24 hours to determine degradation kinetics.
-
Rescue Experiments (The "Holy Trinity" of Controls):
-
Proteasome Inhibition: Pre-treat with MG132 (10 µM) or Carfilzomib for 2 hours before adding PROTAC. Expected Result: Degradation is blocked.
-
Neddylation Inhibition: Pre-treat with MLN4924 (1 µM) to block Cullin ring activation. Expected Result: Degradation is blocked.
-
Competition (Hook Effect): Co-treat with excess free Pomalidomide (10–50 µM). Expected Result: Degradation is prevented because free Pomalidomide saturates CRBN, preventing PROTAC binding.
-
Advanced Assays: Ternary Complex & Ubiquitination
-
HiBiT / NanoBRET: Use CRISPR-knockin HiBiT tags to measure degradation kinetics in live cells. NanoBRET can quantify the affinity of the PROTAC for CRBN and the POI inside the cell.
-
In Vitro Ubiquitination: Reconstitute purified E1, E2, CRL4-CRBN, Ubiquitin, and POI. Add PROTAC and monitor the formation of high-MW ubiquitin ladders on the POI via Western Blot.[15]
Validation Workflow Diagram
This workflow ensures self-validating logic in experimental design.
Caption: Logical flowchart for validating Pomalidomide-based PROTAC mechanism using orthogonal rescue and competition assays.
Part 4: References
-
Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide Source: NIH / Nature [Link]
-
Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells Source: Science [Link]
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders Source: Chemical Society Reviews [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development Source: NIH / Cell Chemical Biology [Link]
-
PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates Source: Nature Communications [Link]
Sources
- 1. binasss.sa.cr [binasss.sa.cr]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Leveraging Pomalidomide-CH2CONH-C2-COOH for PROTAC Design
Topic: Pomalidomide-CH2CONH-C2-COOH for Novel PROTAC Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide details the application of Pomalidomide-CH2CONH-C2-COOH (Molecular Formula: C₁₈H₁₈N₄O₇, MW: 402.36), a specialized E3 ligase ligand-linker conjugate. Unlike generic alkyl or PEG linkers, this building block incorporates a short, amide-containing spacer designed to enhance solubility and enforce specific spatial constraints between the Cereblon (CRBN) E3 ligase and a target protein. This guide provides a self-validating framework for synthesizing, characterizing, and biologically validating PROTACs derived from this scaffold.
Chemical Architecture & Design Logic
Structural Breakdown
The molecule consists of three distinct functional domains, each serving a critical role in the PROTAC mechanism of action (MOA):
-
E3 Ligase Anchor (Pomalidomide): A phthalimide-based ligand that binds the thalidomide-binding domain of CRBN.
-
Amide-Functionalized Linker (-CH₂CONH-):
-
Exit Vector: Attached at the C4-amino position of the phthalimide ring, the optimal exit vector for maintaining CRBN affinity.
-
Solubility: The internal amide bond breaks the lipophilicity of standard alkyl chains, improving the aqueous solubility of the final PROTAC.
-
-
Terminal Carboxylic Acid Handle (-CH₂CH₂-COOH):
-
Reactivity: A "C2" (ethyl) spacer ending in a carboxylic acid, ready for amide coupling with amine-bearing target ligands.
-
Flexibility: The ethyl chain provides limited rotational freedom, allowing for "induced fit" ternary complex formation without the high entropic penalty of longer PEG chains.
-
Design Logic Visualization
The following diagram illustrates the structural logic and the connectivity of the building block.
Figure 1: Structural decomposition of Pomalidomide-CH2CONH-C2-COOH showing the functional domains and conjugation logic.
Experimental Protocols: Synthesis & Conjugation
Pre-Synthesis Considerations
-
Purity Check: Ensure the Pomalidomide-CH2CONH-C2-COOH starting material is >95% pure (HPLC) to prevent non-degrading impurity competition.
-
Stoichiometry: Use a 1:1.2 ratio (Acid:Amine) to drive the reaction to completion, as the PROTAC linker is the more valuable component.
Protocol: Amide Coupling (HATU Method)
This protocol describes the conjugation of Pomalidomide-CH2CONH-C2-COOH to a target ligand containing a primary or secondary amine.
Reagents:
-
Pomalidomide-CH2CONH-C2-COOH (1 eq)
-
Target Ligand-NH₂ (1.0 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Workflow:
-
Activation: Dissolve Pomalidomide-CH2CONH-C2-COOH (0.1 mmol) in anhydrous DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir at Room Temperature (RT) for 15 minutes. Causality: Pre-activation ensures the formation of the active ester before the amine is introduced, reducing side reactions.
-
Coupling: Add the amine-bearing Target Ligand (0.1 - 0.12 mmol) to the reaction mixture.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS. Look for the mass peak [M+H]+ corresponding to (Ligand + Linker - H₂O).
-
Quenching: Once complete, dilute with water (10 mL) and extract with Ethyl Acetate (3x) or precipitate directly if the product is insoluble in water.
-
Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Validation: Verify structure via ¹H-NMR and HRMS. Key NMR signals: Pomalidomide aromatic protons (7.0–8.0 ppm) and the linker amide triplet.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for conjugating the linker-ligand to a target amine.
Biological Characterization & Validation
To establish the efficacy of the synthesized PROTAC, a self-validating screening cascade is required.
Quantitative Data Summary (Expected)
| Assay Type | Metric | Success Criteria | Notes |
| Binary Binding | Kd (CRBN) | < 1 µM | Ensure linker modification didn't destroy CRBN binding. |
| Degradation | DC₅₀ | < 100 nM | Concentration for 50% degradation. |
| Max Degradation | Dmax | > 80% | Depth of degradation is often more critical than potency. |
| Hook Effect | Concentration | > 10 µM | High concentrations should inhibit degradation (binary complex formation). |
Critical Assays
A. Ternary Complex Formation (NanoBRET)
Objective: Confirm the PROTAC recruits CRBN to the Target Protein. Protocol:
-
Transfect cells with Luciferase-tagged Target and HaloTag-CRBN.
-
Measure BRET signal.[5]
-
Control: Pre-treat with excess free Pomalidomide. If BRET signal decreases, the recruitment is specific to the Pomalidomide moiety [1].
B. Degradation Assay (Western Blot)
Objective: Measure DC₅₀ and Dmax. Protocol:
-
Treat cells with serial dilutions of PROTAC (e.g., 1 nM to 10 µM) for 16–24 hours.
-
Lyse cells and perform Western Blot.
-
Normalize target protein band intensity to a housekeeping protein (e.g., GAPDH).
-
Rescue Experiment: Co-treat with Proteasome Inhibitor (MG-132) or Neddylation Inhibitor (MLN4924). Degradation must be blocked to confirm the UPS mechanism [2].
Troubleshooting & Optimization
The "Hook Effect"
If degradation decreases at high concentrations (bell-shaped curve), this validates the mechanism but limits dosing.
-
Solution: The short linker (C2) in this molecule promotes tight ternary complexes. If the Hook Effect is too prominent, the cooperativity might be low. Consider testing a longer linker variant (e.g., PEG3) for comparison.
Solubility Issues
The amide bond in -CH2CONH- improves solubility over pure alkyl chains. However, if the final PROTAC is insoluble:
-
Protocol Adjustment: Dissolve the PROTAC in 100% DMSO (10 mM stock) and dilute into media slowly. Ensure final DMSO < 0.5%.
References
-
Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Available at: [Link]
-
Zhou, B., et al. (2018).[6] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Pomalidomide-amido-C3-COOH, 2162120-77-4 | BroadPharm [broadpharm.com]
- 3. Pomalidomide-PEG1-C2-N3, 2271036-44-1 | BroadPharm [broadpharm.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Synthesis Guide: Pomalidomide-CH2CONH-C2-COOH
Application Note & Protocol for PROTAC Linker Synthesis
Introduction & Scope
This application note details the synthesis of Pomalidomide-CH2CONH-C2-COOH (Systematic Name: 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)propanoic acid).[]
This molecule is a critical E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[2] It features the Pomalidomide core (recruiting Cereblon/CRBN) linked via a glycine-beta-alanine spacer to a terminal carboxylic acid. This acid handle allows for facile amide coupling to target protein ligands (e.g., JQ1, Dasatinib) or further chain extension.
Key Chemical Specifications
-
Molecular Formula: C₁₈H₁₈N₄O₇
-
Molecular Weight: 402.36 g/mol
-
Role: Cereblon (CRBN) recruiting moiety with an extended hydrophilic linker.
-
Solubility Profile: Low solubility in water/alcohols; soluble in DMSO and DMF.
Retrosynthetic Analysis & Strategy
To ensure high purity and minimize the formation of hydrolytic byproducts (glutarimide ring opening), a Convergent Synthesis Strategy is recommended over a linear stepwise approach.
The Logic:
-
Linear Approach (Risky): Alkylating Pomalidomide with glycine, deprotecting, and then coupling beta-alanine exposes the sensitive glutarimide ring to multiple reaction cycles and purification steps.
-
Convergent Approach (Recommended): We synthesize the complete linker side chain (Fragment B ) first. This linker is then coupled to Pomalidomide (Fragment A ) in a single alkylation step, followed by global deprotection. This reduces the time the Pomalidomide core spends in harsh conditions.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Experimental Protocol
Phase 1: Synthesis of Linker (Fragment B)
Target: tert-butyl 3-(2-bromoacetamido)propanoate
This step creates the alkylating agent containing the amide bond and the protected acid tail.
Reagents:
-
Bromoacetyl bromide (1.1 eq)
-
Beta-alanine tert-butyl ester hydrochloride (1.0 eq)
-
Triethylamine (TEA) or DIPEA (2.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask under N₂ atmosphere, dissolve Beta-alanine tert-butyl ester HCl (1.0 g, 5.5 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Cool to 0°C. Add TEA (1.69 mL, 12.1 mmol) dropwise. Stir for 10 mins.
-
Acylation: Add Bromoacetyl bromide (0.53 mL, 6.05 mmol) dropwise over 15 minutes. Maintain temp at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄.[3][4]
-
Purification: Concentrate in vacuo. The product is usually pure enough for the next step. If not, purify via silica flash chromatography (0-30% EtOAc in Hexanes).
-
Yield Expectation: >85% (Colorless oil or white solid).
-
Phase 2: Alkylation of Pomalidomide (Coupling)
Target: tert-butyl 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)propanoate
Critical Insight: Pomalidomide's aniline nitrogen is weakly nucleophilic.[5][6] High temperature and a polar aprotic solvent are required. Potassium Iodide (KI) is added to generate a transient, more reactive iodo-linker (Finkelstein reaction in situ).
Reagents:
-
Pomalidomide (1.0 eq)[7]
-
Fragment B (Linker from Phase 1) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Potassium Iodide (KI) (0.2 eq) - Catalyst
-
DMF (Anhydrous) or DMSO
Procedure:
-
Setup: Charge a pressure vial or round-bottom flask with Pomalidomide (273 mg, 1.0 mmol), Fragment B (320 mg, 1.2 mmol), and KI (33 mg, 0.2 mmol).
-
Solvent: Add anhydrous DMF (5 mL). Ensure complete dissolution (Pomalidomide may require warming).
-
Activation: Add DIPEA (0.52 mL, 3.0 mmol).
-
Heating: Heat the mixture to 80-90°C for 12-16 hours.
-
Note: Do not exceed 100°C to prevent thermal decomposition of the glutarimide ring.
-
-
Monitoring: Check LCMS for conversion (Mass: 458 [M+H]⁺ for ester intermediate).
-
Workup (Precipitation): Cool to RT. Slowly pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. A yellow precipitate should form.
-
Isolation: Filter the solid. Wash with water (3x) and diethyl ether (2x) to remove residual DMF and linker.
-
Alternative: If no precipitate forms, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.
-
Phase 3: Global Deprotection
Target: Pomalidomide-CH2CONH-C2-COOH
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) (Optional scavenger)
Procedure:
-
Dissolution: Dissolve the intermediate from Phase 2 in DCM (5 mL).
-
Acidolysis: Add TFA (5 mL) slowly. (Ratio 1:1 TFA/DCM).
-
Reaction: Stir at RT for 2-4 hours. Monitor by LCMS for disappearance of t-butyl group (-56 Da).
-
Workup: Remove volatiles under nitrogen stream or rotary evaporation.
-
Purification (Crucial):
-
The residue will be a TFA salt.
-
Dissolve in minimum DMSO/MeOH.
-
Purify via Reverse Phase Preparative HPLC (C18 column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 5% to 60% B.
-
-
Lyophilization: Freeze-dry the collected fractions to obtain the final product as a yellow powder.
Data Summary & Quality Control
Quantitative Parameters
| Parameter | Specification | Notes |
| Theoretical Yield | 40-60% (Overall) | Dependent on alkylation efficiency. |
| Appearance | Yellow Solid | Typical of Pomalidomide derivatives. |
| Purity Requirement | >95% | Essential for biological assays (IC50). |
| Storage | -20°C (Desiccated) | Hydrolytically sensitive over months. |
Characterization (Expected)
-
LCMS (ESI+): m/z = 403.1 [M+H]⁺.
-
1H NMR (DMSO-d6):
-
δ 11.1 (s, 1H, Imide NH)
-
δ 8.0-8.2 (t, 1H, Amide NH)
-
δ 7.5 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H) - Pomalidomide aromatic signal
-
δ 6.6 (bs, 1H, Aniline NH - if visible)
-
δ 5.0 (dd, 1H, CH-Glutarimide)
-
δ 3.8 (d, 2H, N-CH2-CO)
-
δ 3.3 (q, 2H, NH-CH2-CH2)
-
δ 2.4 (t, 2H, CH2-COOH)
-
Troubleshooting & Expert Insights
"The reaction is stuck at 50% conversion."
-
Cause: Low nucleophilicity of the Pomalidomide aniline.[5][6]
-
Solution: Do not simply increase temperature >100°C (destroys the drug). Instead, add 0.5 eq more of the Linker (Fragment B) and 0.2 eq more KI . Ensure the solvent is strictly anhydrous.
"I see a byproduct with Mass +18."
-
Cause: Hydrolysis of the glutarimide ring (opening to acid-amide).
-
Solution: This happens if the reaction pH is too high (too much base) or water is present. Use DIPEA instead of inorganic bases like K₂CO₃. Ensure DMF is dry. Perform the workup quickly and do not leave the product in basic aqueous solution.
"Product is oil after deprotection."
-
Cause: Residual TFA or TFA salt formation.
-
Solution: Co-evaporate with diethyl ether or toluene 3 times to remove TFA. Lyophilization from water/MeCN usually yields a fluffy solid.
References
-
Nieto-Barrado, L., et al. (2021).[6] Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12, 4363-4371. Link
- Key Reference for optimized alkyl
-
BenchChem Protocols. (2025). Synthesis Protocol for Pomalidomide-C2-NH2 Hydrochloride. Link
- Reference for Pomalidomide handling and stability.
-
TargetMol Catalog. Pomalidomide-CH2CONH-C2-COOH Product Data. Link
-
Verification of chemical structure and commercial availability.[2]
-
-
Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link
- Structural basis for maintaining the glutarimide pharmacophore.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amide Bond Formation Strategies for Pomalidomide-Based PROTAC Linker Synthesis
Introduction
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. Pomalidomide is a premier ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The synthesis of pomalidomide-based PROTACs heavily relies on amide bond formation—both for functionalizing the pomalidomide core and for assembling the final heterobifunctional molecule. This application note details the mechanistic rationale and validated protocols for achieving high-yielding amide couplings in PROTAC synthesis.
Mechanistic Insights & Causality in Amide Coupling
The Challenge of Pomalidomide Acylation
Pomalidomide features an aniline group at the C4 position of its phthalimide ring. The electron-withdrawing nature of the adjacent carbonyls delocalizes the nitrogen's lone pair, rendering this amine a remarkably poor nucleophile[1]. Consequently, direct amidation using standard carboxylic acids and mild coupling reagents (e.g., EDC) often results in poor yields or requires harsh conditions[2].
To overcome this, researchers typically employ highly activated acyl donors, such as acyl chlorides, in refluxing THF[3]. However, a critical side reaction must be monitored: the competitive acylation of the imide nitrogen, which generates undesired byproducts and reduces overall yield[4].
Late-Stage PROTAC Assembly
Once a pomalidomide-linker intermediate is synthesized (often terminating in a carboxylic acid or primary amine), the final PROTAC assembly is performed via a secondary amide coupling with the Protein of Interest (POI) ligand. For this stage, the uronium salt HATU is considered the gold standard[5].
Causality of Reagent Selection:
-
HATU vs. EDC/HOBt: HATU generates a highly reactive HOAt active ester intermediate, which accelerates the coupling of sterically hindered amines (common in complex POI ligands) significantly better than EDC/HOBt, which often stalls at yields below 25% for PROTACs[2].
-
DIPEA vs. TEA: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby minimizing side reactions and preserving the integrity of the linker[6].
Visualizing the PROTAC Mechanism and Workflow
Diagram 1: Mechanism of action for a pomalidomide-based PROTAC ternary complex.
Diagram 2: Two-stage amide bond formation workflow for PROTAC synthesis.
Validated Experimental Protocols
Protocol A: Synthesis of Pomalidomide-Linker Precursor via Acylation
This protocol utilizes an acyl chloride linker to overcome the poor nucleophilicity of the pomalidomide C4-amine.
-
Preparation: In an oven-dried reaction vial under an inert argon atmosphere, dissolve Pomalidomide (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Activation: Add the linker-acyl chloride (e.g., 5-chlorovaleroyl chloride, 1.5 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12–24 hours. Critical Note: The intentional absence of a base prevents the deprotonation and subsequent unwanted acylation of the imide nitrogen[3].
-
Monitoring: Monitor the reaction progress via LC-MS. Confirm the presence of the desired mass[M+H]⁺ and check for over-acylation species.
-
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (using a gradient of 0-10% MeOH in DCM) to yield the pomalidomide-linker intermediate[3].
Protocol B: Late-Stage PROTAC Assembly via HATU-Mediated Amide Coupling
This protocol details the coupling of a pre-functionalized pomalidomide-linker-carboxylic acid to a POI-targeting amine.
-
Preparation: Dissolve the Pomalidomide-linker-carboxylic acid intermediate (1.0 eq) and the POI-amine ligand (1.1 to 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.05 M concentration[5].
-
Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Ensure the pH of the mixture is distinctly basic (pH ~8-9 on wet pH paper) to keep the amine in its reactive, unprotonated state[6].
-
Coupling Agent: Add HATU (1.2 eq) in one portion. The solution will typically undergo a color change (turning yellow/orange), indicating the formation of the active HOAt ester.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 2 to 12 hours. Monitor completion via LC-MS[7].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via preparative HPLC to isolate the final PROTAC[5].
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the performance of various amide coupling strategies specifically applied to pomalidomide linker synthesis and late-stage PROTAC assembly:
| Coupling Strategy | Additives | Solvent | Typical Yield | Advantages | Limitations |
| HATU | DIPEA | DMF / DMA | 60% – 85% | Rapid kinetics; excellent for sterically hindered amines common in PROTACs[5]. | Expensive; can cause epimerization if base stoichiometry is not carefully controlled. |
| EDC / HOBt | DMAP / DIPEA | DCM / DMF | 10% – 25% | Byproducts are water-soluble, allowing for easy workup. | Often yields low conversion for complex, bulky PROTAC intermediates[2]. |
| Acyl Chloride | None | THF (reflux) | 40% – 80% | Highly reactive; successfully overcomes the poor nucleophilicity of Pomalidomide's C4-amine[3]. | Prone to side reactions (e.g., imide N-acylation) if reaction time is prolonged[4]. |
References
Sources
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) | MDPI [mdpi.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Western blot analysis of protein degradation with Pomalidomide PROTACs
Application Note: Western Blot Analysis of Targeted Protein Degradation Using Pomalidomide-Based PROTACs
Introduction & Mechanistic Rationale
Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery landscape by transitioning pharmacology from occupancy-driven inhibition to event-driven degradation[1]. Pomalidomide, an immunomodulatory imide drug (IMiD), is widely utilized as the E3 ligase-recruiting warhead in PROTAC design due to its high affinity for Cereblon (CRBN), the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex[2][3].
When a pomalidomide-based PROTAC is introduced to a cellular system, it acts as a bifunctional bridge, simultaneously binding the CRBN ligase and the Protein of Interest (POI). This proximity induction forces the polyubiquitination of the POI, marking it for subsequent destruction by the 26S proteasome[]. Western blotting remains the foundational, gold-standard methodology to validate this degradation, quantify the half-maximal degradation concentration (DC50), and confirm the mechanistic causality of the compound[5][6].
Caption: Mechanism of Pomalidomide PROTAC-induced targeted protein degradation via the UPS.
Critical Assay Parameters & Causality
To ensure trustworthiness, a PROTAC Western blot assay cannot simply measure the disappearance of a protein; it must be a self-validating system that proves the degradation is specifically mediated by the intended ubiquitin-proteasome system (UPS) pathway[1][5].
The "Hook Effect" (Prozone Effect)
Because PROTACs require the formation of a ternary complex (POI–PROTAC–CRBN), their dose-response curves are non-linear. At excessively high concentrations, the PROTAC saturates both the POI and CRBN independently, forming binary complexes that competitively inhibit ternary complex formation[7][8]. On a Western blot, this manifests as a U-shaped curve: target degradation is achieved at low nanomolar doses, but the protein band reappears at micromolar doses[8]. Capturing this requires a wide, logarithmic concentration gradient.
Mechanistic Validation Controls
A reduction in POI signal could theoretically result from off-target cytotoxicity or transcriptional downregulation. To prove event-driven degradation, the protocol must include:
-
Proteasome Inhibition (MG-132 / Bortezomib): Rescues the POI by blocking the 26S proteasome, proving the degradation is proteasome-dependent[1][8].
-
Neddylation Inhibition (MLN4924): Rescues the POI by preventing the neddylation required for CRL4 activation, proving E3 ligase dependence[1][8].
-
Ligand Competition: Pre-treating with excess unconjugated pomalidomide saturates CRBN, preventing the PROTAC from binding and rescuing the POI[8].
Monitoring Off-Target IMiD Neosubstrates
Pomalidomide intrinsically degrades transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)[2][]. While conjugating a linker often abolishes this activity, some PROTACs retain it. A rigorous assay must probe for IKZF1/3 to profile the PROTAC's selectivity[3][9]. Additionally, probing for CRBN itself is critical, as some pomalidomide derivatives inadvertently act as homo-PROTACs, degrading the very ligase they are meant to recruit[10][11].
Caption: Step-by-step workflow for PROTAC Western blot analysis and data interpretation.
Step-by-Step Experimental Protocol
Phase 1: Cell Culture and Compound Treatment
-
Seeding: Plate the appropriate target cell line (e.g., HEK293, Jurkat, or a disease-specific line) in 6-well plates at
cells per well. Incubate overnight at 37°C, 5% CO₂. -
Mechanistic Pre-treatment (Control Wells):
-
PROTAC Dose-Response: Prepare a 10-point logarithmic dilution series of the PROTAC in DMSO (e.g., 1 pM to 10 µM). Ensure the final DMSO concentration in the culture media does not exceed 0.1%[7].
-
Incubation: Treat the cells for the optimized time duration (typically 4 to 24 hours, depending on the ubiquitination kinetics of the specific POI)[5].
Phase 2: Cell Lysis and Protein Extraction
Causality Note: PROTACs manipulate the ubiquitin system. Failing to strictly inhibit endogenous proteases and deubiquitinases (DUBs) during lysis will result in artifactual degradation or loss of the ubiquitinated smear[6][7].
-
Harvest: Place plates on ice. Wash cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented heavily with protease inhibitors, phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM, a DUB inhibitor)[5][7].
-
Extraction: Scrape cells, transfer to microcentrifuge tubes, and agitate at 4°C for 30 minutes.
-
Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.
-
Quantification: Perform a BCA or Bradford assay. Precise normalization is critical; loading discrepancies will artificially skew DC50 calculations[5].
Phase 3: SDS-PAGE and Western Blotting
-
Denaturation: Mix lysates with 4X Laemmli sample buffer containing β-mercaptoethanol. Boil at 95°C for 5 minutes[7].
-
Electrophoresis: Load 15–30 µg of total protein per well onto a 4–20% gradient SDS-PAGE gel. Run at 120V until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane (0.2 µm pore size is recommended for low molecular weight targets like CRBN and IKZF1).
-
Blocking & Probing:
-
Detection: Wash with TBST (3 × 10 mins). Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using enhanced chemiluminescence (ECL) and capture using a digital imaging system to ensure a wide dynamic range for densitometry.
Data Presentation & Interpretation
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI signal to the loading control, then express it as a percentage of the DMSO vehicle control[8]. Plot the normalized signal against the Log₁₀[PROTAC] concentration to calculate the DC50 and Dmax.
Table 1: Expected Western Blot Outcomes for a Validated Pomalidomide PROTAC
| Parameter / Condition | Expected Western Blot Outcome | Mechanistic Significance |
| DC50 Concentration | ~50% reduction in POI band intensity. | Indicates the potency of ternary complex formation and degradation efficiency. |
| Dmax Concentration | Maximum reduction in POI band (often >90%). | Shows the maximum achievable target depletion before ligase saturation. |
| > 1-10 µM PROTAC | Recovery of POI band intensity. | Hook Effect: Binary complexes outcompete ternary complexes, halting degradation[7][8]. |
| PROTAC + MG-132 | Complete rescue of POI band. | Confirms degradation is dependent on the 26S proteasome[1][8]. |
| PROTAC + MLN4924 | Complete rescue of POI band. | Confirms degradation requires active cullin-RING ligase (CRL) neddylation[1][8]. |
| PROTAC + Pomalidomide | Complete rescue of POI band. | Validates that CRBN engagement is required for the targeted degradation[8]. |
| Anti-CRBN Blot | Unchanged CRBN band intensity. | Confirms the PROTAC is not acting as a homo-PROTAC degrading its own ligase[10][11]. |
| Anti-IKZF1/3 Blot | Unchanged IKZF1/3 band intensity. | Confirms the PROTAC linker design successfully abolished IMiD off-target effects[3][9]. |
References
- Pomalidomide: Definition, Structure, Mechanism of Action and Applic
- Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. PubMed.
- Navigating the "Hook Effect" in PROTAC Assays: A Technical Support Center. Benchchem.
- Introduction Targeted degradation and mechanistic validation.
- Targeted Protein Degradation: Design Consider
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.
- A Technical Guide to Cereblon-Based PROTACs for IRAK4 Degrad
- Targeted Protein Degrad
- E3 Ligase Ligands in Successful PROTACs. Frontiers.
- Automated Profiling of PROTAC-Induced Cereblon Neosubstrate Degrad
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
Sources
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. catsci.com [catsci.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: In Vitro Ubiquitination Assays with Pomalidomide-CH2CONH-C2-COOH
Introduction & Mechanistic Context[1][2][3][4][5][6]
Pomalidomide-CH2CONH-C2-COOH (often abbreviated as Pomalidomide-C2-COOH) is a functionalized E3 ligase ligand-linker conjugate. It is not a standalone degrader; rather, it is a high-value chemical building block used to synthesize Proteolysis Targeting Chimeras (PROTACs) .
This molecule consists of two critical domains:
-
Pomalidomide Moiety: Binds the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3][4]
-
Carboxylic Acid Linker (CH2CONH-C2-COOH): A short, hydrophilic handle designed for amide coupling to an amine-containing ligand that targets a specific protein of interest (POI).
The Biological Goal
The objective of an in vitro ubiquitination assay using this compound (once conjugated) is to validate the formation of a functional Ternary Complex (Target-PROTAC-E3) that results in the poly-ubiquitination of the target protein.
Mechanism of Action
Unlike standard inhibition assays, this assay measures an enzymatic gain-of-function. The PROTAC acts as a "molecular glue," recruiting the substrate to the E3 ligase.[1]
Figure 1: Mechanism of PROTAC-mediated ubiquitination. The Pomalidomide-linker moiety anchors the E3 ligase to the target.[1]
Experimental Design & Controls
To ensure scientific integrity, the assay must distinguish between genuine PROTAC-mediated ubiquitination and non-specific artifacts.
Critical Controls
| Control Type | Components | Purpose | Expected Result |
| Negative Control | DMSO only (No PROTAC) | Establish baseline stability of the substrate. | No ubiquitination. |
| No E3 Control | PROTAC + Substrate + E1/E2 (No CRBN) | Rule out E3-independent ubiquitination or aggregation. | No ubiquitination. |
| Competition Control | PROTAC + Free Pomalidomide (100x excess) | Verify CRBN-dependence. The free ligand outcompetes the PROTAC. | Reduced/Abolished ubiquitination.[3] |
| Linker Control | Pomalidomide-C2-COOH (Unconjugated) | Verify the linker-ligand itself does not induce degradation. | No ubiquitination. |
Detailed Protocol: In Vitro Ubiquitination[3][6][7][8]
This protocol assumes you have conjugated Pomalidomide-CH2CONH-C2-COOH to a target ligand to form a PROTAC. If you are testing the linker-ligand itself (e.g., for off-target effects), follow the same steps but use the unconjugated molecule.
A. Reagents & Equipment[6][8][9]
-
E1 Enzyme: Recombinant Human UBA1 (100 nM final).
-
E2 Enzymes (Critical):
-
Initiation: UBE2D3 (UbcH5c) – Efficient for initial monoubiquitination.
-
Elongation: UBE2G1 – Specifically paired with CRBN for K48-polyubiquitin chain assembly.
-
Concentration: 0.5 µM - 1.0 µM each.
-
-
E3 Ligase: Recombinant CRL4-CRBN Complex (DDB1-CRBN-Cul4A-Rbx1).[2] Commercially available or purified in-house. (Concentration: 100–300 nM).
-
Substrate: Purified Target Protein (0.5 – 1.0 µM).
-
Ubiquitin: Wild-type human Ubiquitin (20–50 µM). Note: Use Fluorescein-Ub or Biotin-Ub if avoiding Western Blot.
-
Energy Source: Mg-ATP Solution (5 mM ATP, 10 mM MgCl2).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.
-
Test Compound: PROTAC synthesized from Pomalidomide-CH2CONH-C2-COOH.
B. Step-by-Step Workflow
Step 1: Compound Preparation
-
Dissolve the PROTAC in DMSO to a 10 mM stock.
-
Prepare a 10X working solution in Reaction Buffer (e.g., if final assay concentration is 1 µM, prepare 10 µM).
-
Note: Keep final DMSO concentration < 1% to avoid denaturing enzymes.
-
Step 2: Master Mix Assembly (On Ice)
Prepare two mixes to initiate the reaction synchronously.
-
Mix A (Enzyme/Substrate Mix):
-
Mix B (Activation Mix):
Step 3: Reaction Initiation
-
Aliquot Mix A (18 µL) into PCR tubes or a 384-well plate.
-
Add 2 µL of the 10X PROTAC working solution to the appropriate wells.
-
Incubate for 15 minutes at Room Temp (25°C). This allows the Ternary Complex (Substrate-PROTAC-E3) to form before catalysis begins.
-
-
Add 5 µL of Mix B (Ub/ATP) to start the reaction.
-
Total Volume: 25 µL.
Step 4: Incubation
-
Incubate at 30°C or 37°C for 30–90 minutes.
-
Optimization: Perform a time-course experiment (0, 15, 30, 60, 90 min) for the first run.
Step 5: Quenching
-
Add 10 µL of 4X SDS-PAGE Loading Buffer (containing
-mercaptoethanol). -
Boil at 95°C for 5 minutes immediately.
C. Detection (Western Blot)[2][3][10]
-
Run samples on a 4-12% Bis-Tris gradient gel.
-
Transfer to Nitrocellulose/PVDF membrane.
-
Primary Antibody: Anti-Target Protein (preferred) or Anti-Ubiquitin.
-
Anti-Target: Look for a "smear" migrating above the molecular weight of the unmodified protein.
-
Anti-Ub: Look for high-molecular-weight ladders.
-
Visualizing the Workflow
Figure 2: Step-by-step experimental workflow for the in vitro ubiquitination assay.
Data Analysis & Troubleshooting
The "Hook Effect" (Self-Validation)
A unique feature of PROTAC assays is the bell-shaped concentration-response curve, known as the Hook Effect.
-
Low Concentration: Insufficient PROTAC to form ternary complexes.
-
Optimal Concentration: Maximum ternary complex formation
Maximum Ubiquitination. -
High Concentration: Excess PROTAC saturates both E3 and Target separately, preventing them from coming together.
Validation Step: If you observe a signal decrease at very high concentrations (e.g., >10 µM), this confirms the mechanism is driven by a ternary complex, validating your PROTAC design.
Troubleshooting Table
| Observation | Possible Cause | Solution |
| No Ubiquitination Signal | Incompatible E2 Enzyme | Ensure UBE2G1 is included. UBE2D3 alone often only mono-ubiquitinates CRBN substrates. |
| High Background (Lane Smearing) | E3 Auto-ubiquitination | Reduce E3 concentration or incubation time. Verify E3 quality. |
| Substrate Degradation in Control | Protease Contamination | Add protease inhibitors (minus EDTA) or ensure proteins are purified in protease-free buffers. |
| Precipitation | Compound insolubility | Pomalidomide derivatives can be hydrophobic. Ensure <1% DMSO and mix thoroughly. |
References
-
Lu, G., et al. (2014). The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. Science. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link
-
Lu, G., et al. (2018). UBE2G1 governs the destruction of cereblon neomorphic substrates.[2][10] eLife.[10] Link
-
MedChemExpress. Pomalidomide-PEG2-acetic acid Product Information.Link
-
BPS Bioscience. Cereblon Ubiquitination Homogeneous Assay Kit.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UBE2G1 governs the destruction of cereblon neomorphic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide-C6-CO2H = 98 2225940-50-9 [sigmaaldrich.com]
- 10. Peer review in UBE2G1 governs the destruction of cereblon neomorphic substrates | eLife [elifesciences.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application of Pomalidomide-CH2CONH-C2-COOH in oncology research
As targeted protein degradation (TPD) transitions from a theoretical pharmacological concept to a cornerstone of modern oncology, the rational selection of E3 ligase ligands and their associated linkers becomes paramount. Pomalidomide-CH2CONH-C2-COOH (Molecular Weight: 402.36, Formula: C18H18N4O7) represents a highly optimized, pre-assembled building block designed to streamline the synthesis of Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs)[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic product descriptions, providing you with the mechanistic causality, synthetic rationale, and self-validating protocols necessary to successfully deploy this conjugate in your oncology drug discovery pipelines.
Mechanistic Rationale & Design Causality
PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade "undruggable" oncogenic targets. The architecture of a PROTAC requires a ligand for the Protein of Interest (POI), a linker, and an E3 ligase recruiter.
Why Pomalidomide?
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD). Compared to first-generation thalidomide, pomalidomide exhibits superior binding affinity to the CRBN component of the CRL4^CRBN E3 ubiquitin ligase complex[2]. The glutarimide ring of pomalidomide acts as the invariant anchor that docks into CRBN, while the phthalimide ring serves as a rigid
Why the CH2CONH-C2-COOH Linker? The choice of linker dictates the spatial distance and orientation between the E3 ligase and the POI, which is critical for the formation of a productive ternary complex.
-
The Amide Bond (-CH2CONH-): Introduces a degree of structural rigidity and hydrogen-bonding capability, which can stabilize the ternary complex through favorable interactions with solvent or protein surfaces.
-
The C2 Alkyl Chain: Provides a very short, defined spatial distance. This is specifically utilized when the POI binding pocket is shallow, requiring the E3 ligase to be brought into extreme proximity to the target for effective ubiquitin transfer.
-
The Terminal Carboxylic Acid (-COOH): Serves as a highly versatile, stable electrophilic handle. It allows for rapid, late-stage functionalization via standard amide coupling with any primary or secondary amine-bearing POI ligand[4].
Fig 1. Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.
Comparative Analysis of PROTAC Linkers
To understand when to deploy Pomalidomide-CH2CONH-C2-COOH, it must be compared against other standard linker architectures used in oncology research.
| Linker Architecture | Chemical Features | Flexibility / Rigidity | Typical Oncology Application |
| Pomalidomide-CH2CONH-C2-COOH | Short alkyl chain with an internal amide bond. | Semi-rigid, very short spacer. | Targets requiring tight E3-POI proximity (e.g., specific kinases, compact transcription factors). |
| Pomalidomide-PEG4-COOH | Polyethylene glycol (4 units). | Highly flexible, hydrophilic. | Large oncogenic proteins requiring extended reach to avoid steric clashing during ternary complex formation. |
| Pomalidomide-Alkyl (C6-C8) | Pure hydrocarbon chain. | Flexible, highly hydrophobic. | Membrane-associated targets; utilized when increasing the overall cell permeability of the PROTAC is required. |
Synthetic Protocol: Conjugation to a POI Ligand
This protocol describes the standard amide coupling of Pomalidomide-CH2CONH-C2-COOH to an amine-functionalized POI ligand. This system is self-validating: the use of LC-MS at specific intervals ensures the reaction is driven to completion before proceeding to costly purification steps.
Reagents Required:
-
Pomalidomide-CH2CONH-C2-COOH (E3 Ligand-Linker)
-
POI Ligand-NH2 (Target Binder)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology & Causality:
-
Preparation: Dissolve 1.0 equivalent (eq) of Pomalidomide-CH2CONH-C2-COOH and 1.1 eq of the POI Ligand-NH2 in anhydrous DMF (0.1 M concentration).
-
Causality: Anhydrous conditions are critical. The presence of water will hydrolyze the activated ester intermediate back to the carboxylic acid, drastically reducing yield.
-
-
Activation: Add 1.2 eq of HATU to the solution, followed immediately by 3.0 eq of DIPEA.
-
Causality: HATU is selected over traditional EDC/NHS due to its superior efficiency in forming active esters with minimal epimerization. DIPEA acts as a non-nucleophilic base; it deprotonates the primary amine on the POI ligand, maximizing its nucleophilicity for the subsequent attack, without participating in unwanted side reactions.
-
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 2–4 hours.
-
Self-Validation Check: At 2 hours, sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. You should observe the disappearance of the 402.36 m/z peak (Pomalidomide-COOH) and the emergence of the product mass. If unreacted starting material remains, add an additional 0.2 eq of HATU.
-
-
Quenching & Purification: Quench the reaction with water. Purify the crude mixture directly via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions to obtain the final PROTAC as a powder.
Fig 2. Standard amide coupling workflow for PROTAC synthesis using Pomalidomide-COOH.
In Vitro Validation Protocol: Targeted Degradation Assay
Once synthesized, the PROTAC must be validated in an oncology cell model. A critical failure point in PROTAC literature is the assumption that loss of POI signal is solely due to degradation. This protocol incorporates a self-validating mechanistic rescue step using MG132 (a proteasome inhibitor) to prove causality.
Step-by-Step Methodology & Causality:
-
Cell Seeding: Seed the target cancer cell line (e.g., MCF-7 for ER degraders, LNCaP for AR degraders) in 6-well plates at
cells/well. Incubate overnight at 37°C, 5% CO2. -
Concentration Gradient Treatment: Treat cells with the synthesized PROTAC at a logarithmic concentration gradient (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.
-
Causality: PROTACs frequently exhibit the "hook effect" (prozone effect). At excessively high concentrations, independent binary complexes (PROTAC-CRBN and PROTAC-POI) saturate the system, preventing the formation of the required ternary complex (POI-PROTAC-CRBN). Testing a wide gradient ensures you capture the maximum degradation concentration (Dmax) before the hook effect occurs.
-
-
Mechanistic Rescue (The Validation Step): In a parallel set of wells, pre-treat cells with 10 µM MG132 for 2 hours prior to adding the PROTAC at its optimal degradation concentration.
-
Causality: If the PROTAC is genuinely functioning via the ubiquitin-proteasome system, inhibiting the proteasome with MG132 will completely rescue the degradation of the POI. If the POI still disappears, the compound is causing off-target transcriptional suppression or cytotoxicity, not targeted degradation.
-
-
Analysis: Harvest cells, lyse using RIPA buffer supplemented with protease inhibitors, and quantify protein concentration. Perform Western Blotting against the POI, CRBN, and a loading control (e.g., GAPDH).
References
-
Bricelj, A., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021. Available at:[Link]
-
Hu, Z., et al. "Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance." Protein & Cell, Oxford Academic, 2025. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-Linker Synthesis
Topic: Troubleshooting Low Yields in Pomalidomide-CH2CONH-C2-COOH Synthesis
Ticket ID: POM-LINK-004 Status: Resolved / Guide Available Expertise Level: Senior Synthetic Chemist
Executive Summary: The "Nucleophilicity Trap"
If you are experiencing yields below 20% when synthesizing Pomalidomide-CH2CONH-C2-COOH , you are likely encountering one of two critical failures:
-
Electronic Deactivation: The 4-amino group on Pomalidomide is electronically deactivated by the phthalimide system, making it a poor nucleophile for direct alkylation (
). -
Glutarimide Instability: The glutarimide ring is sensitive to base-mediated hydrolysis (opening) at pH > 8 or prolonged heating, often destroying the product during the reaction or workup.
This guide details the mechanistic bottlenecks and provides two validated protocols to correct the yield: The Optimized Alkylation Route (if you must use Pomalidomide) and The SNAr Bypass (the industry "Gold Standard" using 4-Fluorothalidomide).
Part 1: Diagnostic & Decision Logic
Before modifying your flask, use this logic flow to identify your specific failure mode.
Figure 1: Decision tree for identifying the root cause of low yields in Pomalidomide functionalization.
Part 2: The Core Bottlenecks (The "Why")
1. The Electronic Deactivation (Why Alkylation Fails)
Pomalidomide is an aniline derivative, but the nitrogen lone pair is delocalized into the electron-withdrawing phthalimide ring. This drastically reduces its nucleophilicity compared to a standard aniline.
-
Consequence: Direct reaction with alkyl halides (e.g., Cl-CH2-CONH...) is kinetically slow.
-
The Trap: Researchers often increase temperature (>100°C) to force the reaction. This triggers the second problem.
2. Glutarimide Hydrolysis (The "Invisible" Loss)
The glutarimide ring (the part that binds Cereblon) is unstable in basic aqueous media and at high temperatures in polar aprotic solvents.
-
Mechanism: Hydroxide or even strong organic bases can attack the imide carbonyls, opening the ring to form a carboxylic acid derivative.
-
Observation: The product disappears on TLC or turns into a highly polar baseline spot during workup.
Part 3: Optimized Protocols
Protocol A: The "Gold Standard" SNAr Route (Recommended)
Best for: Creating Pomalidomide-Linker conjugates with high yield (>60%).
Instead of alkylating Pomalidomide, use 4-Fluorothalidomide and displace the fluorine with an amine-functionalized linker. This reaction (
Reaction Scheme: 4-Fluorothalidomide + H2N-Linker-COOtBu -> Pomalidomide-NH-Linker-COOtBu
Step-by-Step:
-
Reagents:
-
Substrate: 4-Fluorothalidomide (1.0 eq).
-
Nucleophile: Amine-Linker-Ester (1.1 eq). Note: Use tert-butyl ester, NOT the free acid.
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq).
-
Solvent: Anhydrous DMSO (0.2 M). Avoid DMF if possible, as it decomposes to dimethylamine at high temps, causing side reactions.
-
-
Procedure:
-
Workup:
-
Dilute with water (10x volume). The product often precipitates.
-
If no precipitate, extract with Ethyl Acetate.
-
Crucial: Wash organic layer with weak acid (0.1 M HCl) to remove DIPEA, then brine.
-
-
Deprotection (Final Step):
-
Treat the isolated ester with TFA/DCM (1:1) at room temperature to reveal the -COOH.
-
Why this works: The fluorine is a good leaving group on the electron-deficient phthalimide ring, facilitating a clean substitution without extreme forcing conditions.
Protocol B: Direct Alkylation (If You Must Use Pomalidomide)
Best for: When 4-Fluorothalidomide is unavailable or the linker chemistry dictates alkylation.
Reaction Scheme: Pomalidomide + X-CH2-CONH-Linker-COOtBu -> Product
Optimization Table:
| Parameter | Standard (Low Yield) | Optimized (High Yield) |
| Leaving Group (X) | Chloride (Cl) | Iodide (I) (Use KI catalyst) |
| Solvent | DMF | NMP or DMF (Dry) |
| Base | TEA or K2CO3 | DIPEA (Non-nucleophilic) |
| Temperature | Reflux (>120°C) | Microwave (100°C, 30-60 min) |
| Linker State | Free Acid (-COOH) | Tert-butyl Ester (-COOtBu) |
Step-by-Step:
-
Finkelstein Activation (In Situ):
-
If using a Chloro-linker (Cl-CH2...), add Potassium Iodide (KI) (0.5 eq) to the reaction. This converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
-
Reaction:
-
Mix Pomalidomide (1.0 eq), Linker-Halide (1.5 eq), KI (0.5 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Microwave Irradiation: Heat to 100°C for 45 minutes.
-
Thermal Alternative: Heat to 90°C for 18-24 hours.
-
-
Note on Free Acids:
-
NEVER use the free carboxylic acid linker (-COOH) in this step. The carboxylate will compete as a nucleophile, forming esters instead of the desired amine alkylation. Always use the tert-butyl ester and deprotect later.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Why do I see a "baseline" spot on TLC that grows over time? A: This is likely the hydrolyzed glutarimide ring (ring-opened byproduct). This happens if your reaction pH is too high (>9) or if water is present at high temperatures. Switch to anhydrous DMSO and DIPEA (a weaker base than inorganic carbonates).
Q2: Can I use DMF as a solvent? A: Use with caution. At temperatures >100°C, DMF decomposes to form dimethylamine. Dimethylamine is a strong nucleophile and will react with your starting material (displacing the fluoride or competing for the alkyl halide), forming a "dimethyl-amino" impurity that is difficult to separate. DMSO or NMP are safer alternatives.
Q3: My linker has a free carboxylic acid. Can I react it directly? A: No. The yield will be <10%. The carboxylic acid will deprotonate to a carboxylate, which is a better nucleophile than the Pomalidomide aniline. You will get O-alkylation (ester formation) rather than N-alkylation. You must protect the acid as a t-butyl ester or methyl ester first.
Q4: Why is the SNAr method (Protocol A) preferred over alkylation? A: The SNAr reaction is driven by the electron-withdrawing nature of the phthalimide ring, which activates the position for nucleophilic attack by an amine. Conversely, alkylation requires the aniline to attack, but the same ring deactivates the aniline. You are fighting thermodynamics in Protocol B, but working with it in Protocol A.
References
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Source: Chemical Science (RSC), 2021. Key Finding: Demonstrates that SNAr of 4-fluorothalidomide with amine linkers achieves yields of 60-90%, whereas direct reaction with glycine derivatives yields <15%. URL:[Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses. Source: Frontiers in Chemistry, 2021. Key Finding: Comparative analysis of synthetic routes, confirming the superiority of the fluorothalidomide displacement route for PROTAC synthesis. URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Stability issues with amide linkers in PROTACs
Topic: Stability Issues with Amide Linkers in PROTACs Role: Senior Application Scientist Status: Active Support Session
Introduction: The "Weakest Link" Hypothesis
Welcome to the PROTAC technical support center. If you are here, you are likely observing a disconnect between your biochemical potency (
While amide couplings are the workhorse of medicinal chemistry due to synthetic ease, they introduce specific vulnerabilities in the context of Proteolysis Targeting Chimeras (PROTACs). In these high-molecular-weight "beyond Rule of 5" (bRo5) molecules, an amide is not just a connector—it is a potential metabolic soft spot and a permeability liability.
This guide is structured to help you Diagnose , Validate , and Resolve stability issues specifically related to amide linkers.
Module 1: Diagnostic Triage
"Is my PROTAC degrading, or is it just not permeable?"
Before re-synthesizing, you must distinguish between linker instability (cleavage) and physicochemical failure (permeability/solubility).
Q: My PROTAC shows high affinity in TR-FRET but zero degradation in cells. Is the amide linker breaking?
A: Not necessarily. Lack of degradation often stems from cell permeability issues before stability becomes a factor. However, if you observe a "loss of potency" over time in long-duration assays (24h+), linker cleavage is a prime suspect.
The "Phantom Hook" Effect: If your linker cleaves inside the cell, you generate two separate inhibitors: the Warhead (inhibiting the POI) and the E3 Ligand (occupying the ligase). This mimics the "Hook Effect" (autoinhibition) but occurs at lower concentrations than expected.
Diagnostic Workflow: Run the following Triage Protocol to isolate the root cause.
Figure 1: Diagnostic logic to distinguish between chemical hydrolysis, enzymatic cleavage, and oxidative metabolism.
Module 2: Enzymatic Instability (The Amide Problem)
Q: Why is my amide linker stable in buffer but vanishing in plasma?
A: You are likely facing amidase or carboxylesterase activity. While amides are chemically robust, plasma contains high concentrations of hydrolytic enzymes. In PROTACs, the linker is solvent-exposed and unstructured, making it an ideal substrate for proteases.
Key Liability: Unsubstituted amides (secondary amides, -NH-CO-) are significantly more vulnerable than tertiary amides (e.g., piperazine amides) or N-methylated amides.
Protocol: Plasma Stability & Metabolite ID
Objective: Confirm amide hydrolysis and identify the cleavage site.
-
Preparation:
-
Test Compound: 1 µM final concentration (keep DMSO < 0.5%).
-
Matrix: Pooled Human/Mouse Plasma (heparin or EDTA).
-
Reference Control: Propantheline (fast hydrolysis) or Enalapril .
-
-
Incubation:
-
Incubate at 37°C with shaking.
-
Timepoints: 0, 15, 30, 60, 120, 240 min.
-
-
Quenching:
-
Add cold Acetonitrile (containing Internal Standard) at 3:1 ratio to plasma.
-
Centrifuge at 4000g for 20 min to precipitate proteins.
-
-
Analysis (Critical Step):
-
Do not just monitor the parent. You must set up the Mass Spec to scan for the two specific fragments:
-
Fragment A: Warhead + Linker remnant.
-
Fragment B: E3 Ligand + Linker remnant.
-
-
Note: If you see Fragment A and B appearing as Parent disappears, you have confirmed linker cleavage.
-
Module 3: Chemical & Structural Troubleshooting
Q: Can the amide linker cause intramolecular reactions?
A: Yes. This is often overlooked. If your linker is flexible (alkyl chains) and the amide carbonyl is positioned 5 or 6 atoms away from a nucleophilic center (like a hydroxyl group on the warhead or an amine), you can trigger intramolecular cyclization .
Mechanism: The nucleophile attacks the amide carbonyl, expelling the amine portion of the PROTAC. This effectively "cuts" the PROTAC in half without any enzyme present.
Q: How do I fix "Metabolic Hotspots" on the linker?
A: Amide linkers often require alkyl chains for length. These chains are prime targets for CYP450-mediated oxidative dealkylation .
The Fix:
-
Switch to Ether: Ethers are generally more stable to hydrolysis but can still be oxidized.
-
Fluorination: Add fluorine atoms to the alkyl chain adjacent to the amide/amine. This blocks the metabolic "soft spot" by preventing hydrogen abstraction.
-
Rigidification: Replace the flexible alkyl-amide chain with a piperazine or piperidine ring. This removes the rotatable bonds and sterically hinders enzymes.
Module 4: Optimization Strategies (The Solutions)
Use this matrix to select the correct chemical modification based on your diagnostic results.
Table 1: Linker Stabilization Strategies
| Instability Mode | Diagnostic Sign | Recommended Chemical Fix | Mechanism of Action |
| Plasma Hydrolysis | Rapid loss in plasma; stable in buffer. | N-Methylation of amide | Steric hindrance prevents amidase attack; removes H-bond donor. |
| Oxidative Metabolism | Stable in plasma; rapid loss in Microsomes (NADPH). | Fluorination or Rigidification | Fluorine lowers electron density; Rings (e.g., piperazine) reduce access to CYP active sites. |
| Permeability (Low) | High stability; poor cellular activity. | Bioisostere: Ester/Ether | Replace Amide with Ester/Ether to remove H-bond donors (HBD) and improve passive diffusion. |
| Intramolecular Cyclization | Degradation in simple buffer (pH 7.4). | Change Chain Length | Altering linker length by 1-2 carbons disrupts the 5/6-membered transition state required for cyclization. |
Visualizing the Fix: Rigidification vs. Bioisosteres
Figure 2: Synthetic strategies to stabilize or replace amide linkers.
FAQ: Frequently Encountered Issues
Q: I replaced the amide with a triazole, and potency dropped. Why? A: While triazoles are stable bioisosteres for amides, they have different bond angles and electronic properties. The "click" triazole can alter the orientation of the Warhead relative to the E3 ligand, preventing the formation of a productive Ternary Complex. You may need to adjust the linker length to compensate for the geometry change [1].[1]
Q: Does the "Amide-to-Ester" switch actually work? Esters are usually less stable. A: Counter-intuitively, yes. In the specific context of VHL-based PROTACs, switching a linker amide to an ester has been shown to improve cell permeability significantly (by removing a Hydrogen Bond Donor) while maintaining sufficient intracellular stability to induce degradation.[2] The ester is cleaved eventually, but the degradation kinetics of the PROTAC often outpace the hydrolysis rate [2].
Q: How do I know if my linker is too short or too long? A: This is a geometry issue, not a stability one. Perform a "Linkerology" scan . Synthesize analogs with +2 and -2 carbon units. If stability is constant but potency fluctuates wildy, you are seeing steric clashes or inability to bridge the gap between POI and Ligase [3].
References
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation." Journal of the American Chemical Society. [Link]
-
Klein, V. G., et al. (2020). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry. [Link]
-
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. [Link]
Sources
Technical Support Center: Overcoming Poor Cell Permeability in Pomalidomide Conjugates
Current Status: Operational Support Tier: Level 3 (Senior Scientific Application) Topic: Physicochemical Optimization of Cereblon-Recruiting PROTACs
Diagnostic Hub: The "Biochemical-Cellular Disconnect"
User Issue: "My Pomalidomide-based PROTAC shows nanomolar binary affinity (
Root Cause Analysis: This phenotype is the hallmark of permeability failure . While Pomalidomide (MW ~273 Da) is highly permeable, conjugating it to a target ligand via a linker often pushes the molecule beyond "Rule of 5" (Ro5) boundaries (MW > 800 Da, TPSA > 140 Ų). The resulting molecule becomes a "molecular obese" entity that cannot passively diffuse through the lipid bilayer.
Troubleshooting Workflow
Before initiating chemical synthesis of new analogs, you must validate that permeability is the failure mode using the NanoBRET™ Target Engagement workflow.
Figure 1: Diagnostic decision tree to isolate permeability issues from mechanistic failures. By comparing live-cell vs. permeabilized-cell affinity, researchers can calculate the intracellular availability of the conjugate.[1][2][3]
Chemical Optimization Protocols: Engineering the "Chameleon"
To fix permeability without destroying affinity, you must engineer "Molecular Chameleonicity" —the ability of the PROTAC to bury its polar groups (IMHB) in the lipid membrane and expose them in the cytosol.
Strategy A: Linker Rigidification & Topology
Flexible PEG linkers are often the default choice, but they are detrimental to permeability due to high TPSA (Total Polar Surface Area) and entropic penalties.
Protocol: Replace linear PEG/Alkyl chains with rigid, heterocyclic scaffolds.
-
Identify the Linker: Locate the PEG motif connecting Pomalidomide (C4-amino or C5-position) to the Warhead.
-
Substitution: Replace PEG units with Piperazine , Piperidine , or Spirocyclic rings.
-
Rationale: These rings introduce rigidity, reducing the number of rotatable bonds and "locking" the molecule into a conformation that favors passive diffusion.
| Linker Type | Permeability Impact | Solubility Impact | Recommendation |
| Linear PEG | High TPSA (Poor) | High (Good) | Avoid in late optimization. |
| Linear Alkyl | Low TPSA (Good) | Low (Poor) | Use for lipophilic tuning only. |
| Piperazine/Piperidine | Excellent | Moderate | Primary Choice for Pomalidomide conjugates. |
| Spirocycles | Excellent | Moderate | Use to fine-tune exit vectors. |
Strategy B: Intramolecular Hydrogen Bonding (IMHB)
Design the conjugate to form transient hydrogen bonds between the linker and the Pomalidomide core (specifically the glutarimide NH or the phthalimide carbonyls) when in a non-polar environment.
Mechanism:
-
Lipid Environment: IMHBs form
TPSA is "hidden" Molecule acts lipophilic. -
Cytosol (Aqueous): IMHBs break
Molecule extends Binds Target/E3.
Figure 2: The Chameleonic Effect. Successful Pomalidomide conjugates must dynamically switch between extended (active) and folded (permeable) states based on the dielectric constant of the environment.
Strategy C: Macrocyclization
If rigidification fails, cyclize the linker back to the Warhead or the Pomalidomide core.
-
Benefit: Removes "floppy" ends, drastically reducing the entropic cost of membrane permeation.
-
Caution: Requires precise structural modeling to ensure the ternary complex geometry is not compromised.[4]
Experimental Validation: The "Availability Index"
Do not rely on Caco-2 assays alone, as they often fail to predict PROTAC behavior due to efflux transporter saturation. Use the NanoBRET™ Intracellular Availability method.[1]
Protocol: Calculating the Availability Index (AI)[1][5]
Materials:
-
HEK293 cells expressing NanoLuc-Cereblon fusion.[2]
-
Cell-permeable fluorescent tracer (e.g., specific for Cereblon).[2]
-
Digitonin (permeabilization agent).[5]
Steps:
-
Live Cell Run: Treat cells with serial dilutions of your Pomalidomide conjugate. Measure BRET signal.[1][2][5]
-
Result:
(Apparent affinity).
-
-
Permeabilized Run: Add Digitonin to pore the membrane. Treat with conjugate. Measure BRET.
-
Result:
(True binary affinity).
-
-
Calculation:
Interpretation:
-
AI
1: Excellent Permeability (The drug reaches the target as easily as if there were no membrane). -
AI > 10: Poor Permeability (The membrane is a significant barrier).
-
AI > 100: Critical Permeability Failure (Likely requires chemical re-design).
Frequently Asked Questions (FAQ)
Q: Why does my Pomalidomide conjugate degrade in the media before entering the cell? A: Pomalidomide contains a glutarimide ring which is susceptible to spontaneous hydrolysis at physiological pH (pH 7.4).
-
Fix: Ensure your assay duration is within the stability window (<24h) or switch to a phenyl-glutarimide analog (e.g., substitution on the glutarimide nitrogen) to increase hydrolytic stability, though this may affect Cereblon binding affinity.
Q: Can I just add a Fluorine atom to improve permeability?
A: Yes, but placement matters. Fluorination decreases the basicity of nearby amines and increases lipophilicity (
-
Target: Fluorinate the linker's aromatic rings or the phthalimide core (e.g., 4-fluoro-pomalidomide derivatives). This often improves metabolic stability and membrane penetration without adding significant bulk.
Q: Why do VHL PROTACs seem to have harder permeability issues than Cereblon (Pomalidomide) PROTACs? A: VHL ligands (hydroxyproline derivatives) have higher intrinsic TPSA and molecular weight than Pomalidomide. Consequently, Pomalidomide conjugates start with a "physicochemical advantage." If your Pomalidomide conjugate is impermeable, the issue is almost certainly the linker , not the E3 ligase ligand.
References
-
Linker-dependent folding rationalizes PROTAC cell permeability. Source:Nature Communications / ChemRxiv Context: Establishes the "chameleonic" theory where linker flexibility allows IMHB formation to hide TPSA.
-
Impact of Linker Composition on PROTAC Cell Permeability. Source:ACS Medicinal Chemistry Letters Context: Demonstrates that rigid linkers (piperazines) often outperform flexible PEG linkers in cellular uptake.
-
A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Source:Methods in Molecular Biology (PubMed) Context: The definitive protocol for calculating the Availability Index (AI).
-
Macrocyclic PROTACs: Locking the Conformation. Source:Journal of Medicinal Chemistry (Ciulli Lab) Context: Describes how macrocyclization improves physicochemical properties and potency (e.g., macroPROTAC-1).
Sources
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 2. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selvita.com [selvita.com]
Technical Support Center: Pomalidomide-CH2CONH-C2-COOH
Topic: Troubleshooting Off-Target Effects & Experimental Anomalies
Executive Technical Summary
Pomalidomide-CH2CONH-C2-COOH is not a passive linker; it is a pharmacologically active E3 ligase ligand functionalized for PROTAC® (Proteolysis Targeting Chimera) synthesis.[1][2][3] It consists of the immunomodulatory drug (IMiD) Pomalidomide conjugated to a short alkyl-amide linker terminating in a carboxylic acid.[2][3]
Critical Warning: Users often treat this molecule solely as a chemical building block.[2][3] However, until conjugated to your Target Protein Ligand, it retains the biological activity of Pomalidomide. It recruits Cereblon (CRBN) and induces the ubiquitination and degradation of neosubstrates (IKZF1, IKZF3), which can cause cytotoxicity, G1/S cell cycle arrest, and confounding phenotypic data.[2]
Mechanism of Action & Off-Target Pathways
To troubleshoot effectively, you must distinguish between On-Target (intended PROTAC activity) and Off-Target (intrinsic Pomalidomide activity) mechanisms.[1][2][3]
Visual 1: The Dual-Pathway Competition
This diagram illustrates how the Pomalidomide moiety competes for CRBN, driving both intended POI degradation and unintended neosubstrate degradation.
Caption: Figure 1. The Pomalidomide moiety inherently recruits IKZF1/3 for degradation (Red path) regardless of the linker, unless the linker sterically blocks this interaction. This occurs in parallel to any intended PROTAC activity.
Troubleshooting Guide: Biological Anomalies
Scenario A: "My 'Negative Control' is killing my cells."
User Observation: You synthesized a PROTAC. You used Pomalidomide-CH2CONH-C2-COOH (unconjugated) as a control to show that the linker alone doesn't degrade your target.[1][2][3] However, the cells treated with this control show significant toxicity or growth arrest.[3]
Root Cause: The "Control" is a potent drug. Pomalidomide degrades IKZF1 (Ikaros) and IKZF3 (Aiolos) , transcription factors essential for lymphocyte survival (especially in Multiple Myeloma lines like MM.1S or U266) [1, 2].[2][3]
Diagnostic Protocol:
-
Check Cell Line Sensitivity: Is your cell line dependent on Ikaros? (e.g., Myeloma, some AML lines).[2][3][4][5]
-
Western Blot Validation:
Solution:
-
Switch Controls: Do not use the active E3 ligand as a negative control for phenotype. Use N-Methyl Pomalidomide (which cannot bind CRBN) or a Thalidomide-analogue that is sterically hindered.[1][2][3]
-
Rescue Experiment: Overexpress an IKZF1 mutant (degron-free) to prove toxicity is Ikaros-dependent.
Scenario B: "I see G1/S arrest, but Ikaros isn't degraded."
User Observation: You observe cell cycle arrest, but Western blots show stable IKZF1 levels.
Root Cause: GSPT1 Degradation. While Pomalidomide prefers IKZF1/3, modifying the 4-amino position (where your linker is likely attached) can alter the "glue" surface of Cereblon, potentially shifting selectivity toward GSPT1 (G1 to S phase transition protein 1) [3].[2] This is common with certain linker chemistries.[1][2][3]
Diagnostic Protocol:
-
GSPT1 Blot: Blot for GSPT1 after 4–8 hours of treatment.[3]
-
Review Linker Chemistry: Short alkyl linkers (like C2) attached at the 4-position generally maintain IKZF selectivity, but rigidification or specific steric clashes can induce GSPT1 recruitment.[1][2][3]
Troubleshooting Guide: Chemical & Synthetic Issues
Scenario C: "Low yield during conjugation to my ligand."
User Observation: You are trying to couple the -COOH of the linker to an amine on your ligand, but yields are <20%.
Root Cause:
-
Glutarimide Instability: The glutarimide ring (the part that binds CRBN) is sensitive to base-catalyzed hydrolysis.[1][3] Using strong bases or prolonged exposure to high pH during coupling opens the ring, destroying biological activity.
-
Acid Activation: The short C2 linker may allow the activated ester (NHS/active species) to cyclize or interact with the amide nitrogen in the linker itself.
Corrective Workflow:
| Parameter | Recommendation | Why? |
|---|---|---|
| Coupling Reagent | HATU or PyBOP | Faster activation than EDC/NHS, minimizing time in base.[1][2][3] |
| Base | DIPEA (Diisopropylethylamine) | Use non-nucleophilic base.[1][2][3] Keep equivalents low (2.0–2.5 eq). |
| Solvent | DMF or DMAc | High solubility required.[1][2][3] Avoid protic solvents.[1][2][3] |
| pH Monitoring | Keep pH < 8.0 | pH > 9.0 rapidly hydrolyzes the glutarimide ring.[3] |
Scenario D: "The PROTAC works in lysate but not in live cells."[3]
User Observation: In vitro ubiquitination assays show activity, but cellular DC50 (degradation concentration) is poor.
Root Cause: Permeability & The "Hook Effect".
-
Polarity: The -COOH group (if unreacted or if the final PROTAC is too polar) limits membrane permeability [4].[2][3]
-
Linker Length: A "C2" linker is very short.[2][3] It may not span the distance between the E3 ligase and the Target Protein binding pocket, preventing ternary complex formation.
Solution:
-
Permeability Check: Run a PAMPA assay.[2][3] If low, consider masking the acid or using a longer, more lipophilic linker.[2]
-
Linker Scan: Synthesize analogs with C4, C6, and PEG-based linkers. C2 is often too short for large target proteins.[2][3]
Visual Troubleshooting Workflow
Visual 2: The "Off-Target" Decision Tree
Use this flow to diagnose unexpected toxicity or lack of efficacy.[1]
Caption: Figure 2. Step-by-step diagnostic flow for identifying the source of toxicity when using Pomalidomide-based linkers.
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule to degrade Ikaros intentionally? A: Yes. Pomalidomide-CH2CONH-C2-COOH retains high affinity for CRBN and will degrade IKZF1/3 efficiently (DC50 typically < 100 nM).[1][2][3] However, standard Pomalidomide is cheaper and better characterized for this specific purpose.[2][3] Use this molecule only if you intend to conjugate it.[2][3]
Q2: Why does the datasheet say "Store at -20°C"? Can I keep it in DMSO at RT? A: Glutarimide rings are prone to hydrolysis in solution, especially if water is present (DMSO is hygroscopic).[2][3] Store as a lyophilized powder at -20°C. Once dissolved in DMSO, use within 1 month or aliquot and freeze at -80°C.
Q3: How do I distinguish between the "Hook Effect" and Off-Target toxicity? A:
-
Hook Effect: Efficacy decreases at high concentrations (bell-shaped curve) because the PROTAC saturates E3 and POI separately.[1][2][3]
-
Off-Target Toxicity: Toxicity increases linearly or sigmoidally with concentration, often masking the Hook Effect.[1][2][3]
References
-
Kronke, J., et al. (2014).[2][3] Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells.[3][4][6][7][10] Science, 343(6168), 301-305.[1][2][3]
-
Lu, G., et al. (2014).[2][3] The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins.[10] Science, 343(6168), 305-309.[1][2][3]
-
Matyskiela, M. E., et al. (2016).[2][3] A hypermorphic alteration of cereblon degeneration defines a therapeutic strategy for AML. Nature, 535(7611), 252-257.[1][2][3] (Discusses GSPT1 degradation logic). [1][2][3]
-
Foley, C. A., et al. (2020).[2][3] Drug discovery for PROTACs: The importance of linker design. Expert Opinion on Drug Discovery, 15(5), 531-546.[1][2][3]
Sources
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pomalidomide - Wikipedia [en.wikipedia.org]
- 4. (Open Access) Lenalidomide induces degradation of IKZF1 and IKZF3 (2014) | Jan Krönke | 76 Citations [scispace.com]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: Optimizing Pharmacokinetics of Pomalidomide-Based PROTACs
The following technical guide is designed for researchers and drug developers optimizing Pomalidomide-based PROTACs. It synthesizes current medicinal chemistry strategies with practical troubleshooting for pharmacokinetic (PK) roadblocks.
Role: Senior Application Scientist Subject: Troubleshooting Stability, Permeability, and Bioavailability in Cereblon-Recruiting Degraders
Introduction: The "Beyond Rule of 5" (bRo5) Paradox
Pomalidomide-based PROTACs frequently violate Lipinski’s Rule of 5 (MW > 800 Da, TPSA > 140 Ų), creating a unique set of pharmacokinetic challenges. Unlike standard small molecules, these heterobifunctional degraders often suffer from "molecular obesity," leading to poor oral bioavailability and rapid clearance.
This guide addresses the three critical failure modes of Pomalidomide PROTACs:
-
Glutarimide Instability: Spontaneous hydrolysis at physiological pH.
-
Permeability Walls: Inability to cross the lipid bilayer due to high polarity.
-
Metabolic Liabilities: Rapid oxidative clearance and off-target "molecular glue" activity.
Module 1: Chemical Stability & The Glutarimide Ring
The Issue:
Users often report rapid disappearance of the parent compound in plasma or neutral buffer (
Mechanism of Failure
At pH 7.4, the imide bond in the glutarimide ring undergoes nucleophilic attack by water, opening the ring to form a carboxylic acid derivative. This renders the PROTAC inactive against Cereblon (CRBN).
Troubleshooting & Optimization Strategies
| Strategy | Mechanism of Action | Implementation Note |
| Fluorination | Adding a Fluorine atom to the glutarimide ring (C3 position) increases hydrolytic stability by altering electron density and steric protection. | Caution: Can alter CRBN binding affinity; requires validation via Ternary Complex assay (e.g., NanoBRET). |
| Phenyl Glutarimides (PGs) | Replacing the phthalimide core with a simple phenyl ring while retaining the glutarimide reduces the propensity for hydrolysis [2]. | PGs often show improved stability in human plasma compared to standard Pomalidomide analogs. |
| C5-Position Modification | Functionalizing the C5 position of the phthalimide ring (the "exit vector") can sterically shield the imide bond [3]. | This is also the primary site for linker attachment to minimize interference with CRBN binding. |
Visualizing the Degradation Pathway
Figure 1: Mechanism of glutarimide ring hydrolysis at physiological pH and stabilization strategies.
Module 2: Permeability & Oral Bioavailability
The Issue:
High potency in biochemical assays (
The "Chameleonic" Effect
Successful oral PROTACs (like ARV-110) utilize Intramolecular Hydrogen Bonding (IMHB) . In the lipid membrane, the molecule folds onto itself (shielding polar groups) to behave like a lipophilic "ball." In the aqueous cytosol, it unfolds to bind the target [4].
FAQ: How do I improve permeability without losing solubility?
Q: My PROTAC is too polar (low LogP) but still won't permeate. Why? A: It likely has a high Topological Polar Surface Area (TPSA).[1]
-
Fix: Rigidify the linker. Replace flexible PEG chains (high TPSA) with piperazines, spirocycles, or phenyl rings. This lowers the entropic penalty of folding [5].
Q: How do I screen for "Chameleonic" properties? A: Measure EPSA (Experimental Polar Surface Area) via supercritical fluid chromatography (SFC). A low EPSA relative to TPSA indicates successful hiding of polar groups via IMHBs.
Protocol: Modified PAMPA for Sticky PROTACs
Standard PAMPA assays often fail due to PROTACs sticking to the plastic plate.
-
Preparation: Dissolve PROTAC in DMSO.
-
Donor Well: Use FaSSIF (Fasted State Simulated Intestinal Fluid) instead of standard PBS. The bile salts mimic in vivo solubilization [6].
-
Acceptor Well: Add BSA (Bovine Serum Albumin) or a sink surfactant to drive equilibrium and prevent back-diffusion.
-
Analysis: Quantify using LC-MS/MS (UV is often too insensitive for PROTACs).
Module 3: Metabolic Stability & Off-Target Toxicity
The Issue: Pomalidomide acts as a "molecular glue," degrading Zinc Finger (ZF) transcription factors (e.g., IKZF1, IKZF3) independent of the PROTAC target. This causes neutropenia and teratogenicity.
The C5 Modification Rule
Modifying the C5 position of the phthalimide ring (the "exit vector") serves a dual purpose:
-
Linker Attachment: Ideal site for connecting the target ligand.
-
Safety: Bulky substitutions at C5 sterically clash with the Zinc Finger binding site on Cereblon, abolishing off-target degradation of IKZF1/3 while maintaining on-target PROTAC activity [3, 7].
Metabolic Soft Spots
PROTAC linkers are prime targets for CYP450 oxidative metabolism.
-
Avoid: Long, unsubstituted alkyl chains (rapid hydroxylation).
-
Avoid: Benzylic positions prone to oxidation.
-
Preferred: Fluorinated linkers, rigid heterocycles, or short PEG chains (though PEGs can suffer from oxidative cleavage).
Module 4: In Vivo PK Interpretation Guide
The Issue: "I see a Hook Effect in my PK/PD plot." The Hook Effect (autoinhibition) is a phenomenon where high concentrations of PROTAC form binary complexes (PROTAC-Target and PROTAC-E3) rather than the productive ternary complex.
Troubleshooting the "Hook Effect"
| Observation | Diagnosis | Actionable Step |
| Bell-shaped Dose Response | Classic Hook Effect. Efficacy drops at | Dose reduction may actually increase efficacy. Optimize |
| High Clearance ( | Rapid elimination. | Check metabolic stability (microsomal stability assay). If stable, consider biliary excretion (common for high MW bRo5 molecules). |
| High | Extensive tissue binding. | Common for lipophilic PROTACs. Ensure the compound isn't getting trapped in adipose tissue (non-specific binding). |
Optimization Workflow Diagram
Figure 2: Iterative optimization workflow for Pomalidomide-based degraders.
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology, 21, 803–809.
-
Min, J., et al. (2021). Phenyl glutarimides as novel cereblon ligands for targeted protein degradation.[2] Journal of Medicinal Chemistry.
-
Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife, 7, e38430.
-
Kesteleyn, B., et al. (2020). Hemoglobin scavenges and transports PROTACs in vivo. Nature Communications.
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800.
-
Beveridge, R., et al. (2020). A comprehensive guide to the physicochemical and pharmacokinetic profiling of PROTACs. Bioorganic & Medicinal Chemistry Letters.
-
Pettersson, M., & Crews, C. M. (2019).[3] PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future.[4] Drug Discovery Today: Technologies, 31, 15-27.
Sources
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. iris.unito.it [iris.unito.it]
Validation & Comparative
Pomalidomide-CH2CONH-C2-COOH vs. PEG linkers for PROTACs
An Advanced Guide to PROTAC Linker Engineering: Pomalidomide-CH2CONH-C2-COOH vs. PEG Linkers
The rational design of Proteolysis Targeting Chimeras (PROTACs) has evolved from a trial-and-error process into a highly structured discipline of molecular engineering. While the warhead and E3 ligase anchor (e.g., Pomalidomide for CRBN) dictate the biological targets, the linker connecting them is the primary driver of the molecule's physicochemical properties, cell permeability, and ternary complex cooperativity[1].
This guide provides an objective, data-backed comparison between a specific rigidified alkyl/amide linker—Pomalidomide-CH2CONH-C2-COOH —and traditional Polyethylene Glycol (PEG) linkers, equipping drug development professionals with the mechanistic insights needed to optimize degrader performance.
Chemical & Structural Profiling
The choice between a hydrophilic PEG linker and a lipophilic alkyl/amide chain fundamentally alters how a PROTAC interacts with both the aqueous cellular environment and the lipid bilayer[2].
-
Pomalidomide-CH2CONH-C2-COOH: This pre-conjugated building block (Molecular Weight: 402.36 g/mol , Formula: C18H18N4O7) consists of a Pomalidomide anchor attached to a short alkyl chain interrupted by an amide bond, terminating in a carboxylic acid[3]. It is designed for straightforward amide coupling. Its lipid-like nature aligns well with oral medicinal chemistry principles, prioritizing membrane permeability over raw aqueous solubility[].
-
PEG Linkers (e.g., PEG3, PEG4): Composed of repeating ethylene glycol units (-O-CH2-CH2-), PEG linkers are the historical standard in PROTAC design. They achieve high water solubility through the multiple presentation of ether oxygens' lone pairs, which form a robust hydration shell[].
Quantitative Performance Comparison
| Feature | Pomalidomide-CH2CONH-C2-COOH | Traditional PEG Linkers |
| Chemical Composition | Alkyl/Amide hybrid | Repeating ethylene glycol (-O-CH2-CH2-) |
| Aqueous Solubility | Moderate (Enthalpy-driven micelle dispersion) | High (Entropy-driven hydration) |
| Cell Permeability | High (Low desolvation energy penalty) | Moderate to Low (High Polar Surface Area) |
| Metabolic Stability | High (Subject to terminal hydroxylation) | Moderate (Susceptible to ether peroxidation) |
| Ternary Complex Dynamics | Rigid; Pre-organized vector | Flexible; High entropic penalty upon binding |
Mechanistic Causality: Why Linker Chemistry Dictates Efficacy
As a Senior Application Scientist, it is critical to look beyond the basic structural differences and understand the thermodynamic and pharmacokinetic causality behind these linker modalities.
The Permeability Paradox (Desolvation Penalty) PEG linkers improve solubility by forming strong hydrogen bonds with water. However, to cross a lipophilic cell membrane, this hydration shell must be stripped away—a process that incurs a massive thermodynamic "transfer energy penalty." Pomalidomide-CH2CONH-C2-COOH utilizes an alkyl/amide backbone that creates an imbalance in hydrophobic surface area, minimizing polar handles[]. In Parallel Artificial Membrane Permeability Assays (PAMPA), alkyl-linked degraders consistently outperform structurally matched PEGylated analogues because they bypass this desolvation penalty[2][].
Ternary Complex Thermodynamics PROTAC efficacy relies on the formation of a stable POI-PROTAC-E3 ternary complex. PEG linkers are highly flexible. While this flexibility allows the PROTAC to "search" for optimal binding conformations, freezing a highly flexible PEG chain into a rigid ternary complex incurs a severe entropic penalty [1]. Conversely, the CH2CONH-C2-COOH linker is more rigid. If the vector angle is correct for the specific target, this pre-organization results in an enthalpy-driven binding event with positive cooperativity, often yielding sub-nanomolar DC50 values[5].
Metabolic Fate In vivo, PEG chains are susceptible to ether peroxidation, leading to progressive chain shortening and complete loss of degrader activity. Alkyl/amide linkers like CH2CONH-C2-COOH are typically metabolized via terminal or sub-terminal hydroxylation. This oxidative metabolism retains the overall chain length, often preserving the degrader's pharmacological activity[].
Visualizing the Linker's Role
Fig 1. Ternary complex formation dynamics influenced by Alkyl/Amide vs. PEG linker modalities.
Self-Validating Experimental Protocols
To objectively compare a PROTAC synthesized with Pomalidomide-CH2CONH-C2-COOH against a PEG-linked variant, the following self-validating workflows must be executed.
Protocol A: PROTAC Synthesis via Amide Coupling
Causality: The terminal carboxylic acid on Pomalidomide-CH2CONH-C2-COOH allows for direct amide bond formation with an amine-bearing warhead. HATU is selected over EDC/NHS due to its superior efficiency with sterically hindered substrates, minimizing epimerization.
-
Reaction Setup: Dissolve the amine-bearing warhead (1.0 eq) and Pomalidomide-CH2CONH-C2-COOH (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). The non-nucleophilic base (DIPEA) deprotonates the amine without interfering with the activated ester.
-
Incubation: Stir at room temperature for 2-4 hours under inert atmosphere (N2).
-
Self-Validation (LC-MS): Inject a 1 µL aliquot into an LC-MS. Validation Checkpoint: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% conversion to the expected [M+H]+ mass. Unreacted warhead must be absent, as it will act as a competitive inhibitor in downstream degradation assays.
-
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: PAMPA Permeability Assay
Causality: PAMPA isolates passive diffusion from active transport (efflux pumps), providing a direct measurement of the linker's desolvation penalty.
-
Preparation: Seed the donor compartment with 10 µM of the synthesized PROTAC in PBS (5% DMSO). Fill the acceptor compartment with PBS.
-
Incubation: Incubate the sandwich plate at 37°C for 5 hours.
-
Self-Validation (Membrane Integrity): Co-incubate with Lucifer Yellow (a paracellular marker). Validation Checkpoint: Post-incubation, measure Lucifer Yellow fluorescence. If the apparent permeability (Papp) of Lucifer Yellow exceeds
cm/s, the artificial lipid membrane is compromised, and the data point must be discarded. -
Quantification: Analyze donor and acceptor wells via LC-MS/MS to calculate the PROTAC Papp.
Protocol C: Cellular Degradation Assay (Western Blot)
-
Dosing: Treat target cells (e.g., HeLa) with a 10-point concentration gradient of the PROTAC (0.1 nM to 10 µM) for 24 hours. Causality: A wide gradient is mandatory to capture the "hook effect" (prozone effect), where high concentrations saturate both POI and E3 ligase independently, preventing ternary complex formation.
-
Lysis: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Self-Validation (Immunoblotting): Resolve proteins via SDS-PAGE and probe for the POI, CRBN, and GAPDH. Validation Checkpoint: GAPDH ensures equal protein loading. Probing for CRBN ensures the PROTAC is not triggering the auto-ubiquitination and degradation of the E3 ligase itself.
-
Analysis: Calculate
(concentration at 50% degradation) and (maximum degradation depth).
Fig 2. Standardized, self-validating workflow for synthesizing and evaluating PROTAC linker performance.
Conclusion
While PEG linkers remain a staple for initial PROTAC screening due to their synthetic tractability and high solubility, they frequently hit a ceiling during lead optimization due to poor cell permeability and metabolic liabilities. Transitioning to rigidified alkyl/amide motifs like Pomalidomide-CH2CONH-C2-COOH allows researchers to trade entropy for enthalpy, bypassing the desolvation penalty to achieve superior intracellular exposure and highly cooperative ternary complexes.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
-
Goracci, L., et al. (2020). "Novel approaches for the rational design of PROTAC linkers." Open Exploration Publishing. Available at:[Link]
Sources
Technical Comparison: Pomalidomide-CH2CONH-C2-COOH vs. Standard CRBN Ligands in PROTAC Design
The following guide provides an in-depth technical comparison of Pomalidomide-CH2CONH-C2-COOH against other standard Cereblon (CRBN) ligands used in Targeted Protein Degradation (TPD).
Executive Summary
Pomalidomide-CH2CONH-C2-COOH is a functionalized E3 ligase ligand designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike the parent molecule Pomalidomide , which is a therapeutic immunomodulator, this derivative features a reactive carboxylic acid handle extended by an amido-alkyl linker.
This guide compares its cellular activity, physicochemical properties, and recruitment efficiency against:
-
Parent Pomalidomide: The baseline CRBN binder.
-
Lenalidomide/Thalidomide: First-generation IMiDs.
-
Pomalidomide-PEG-COOH: The hydrophilic alternative for linkerology.
Key Finding: Pomalidomide-CH2CONH-C2-COOH retains the superior CRBN binding affinity of Pomalidomide (Ki ~150–300 nM) while offering a rigid, short exit vector distinct from flexible PEG linkers. This makes it ideal for targets requiring constrained ternary complexes.
Chemical Identity & Linkerology
The efficacy of a PROTAC depends heavily on the "Exit Vector"—the trajectory of the linker from the E3 ligase.
Structural Analysis[2]
-
Core Scaffold: Pomalidomide (3-amino-phthalimide derivative). High affinity for the tri-tryptophan pocket of CRBN.
-
Modification Site: C4-Amino position (Solvent exposed, permissive to substitution).
-
Linker Composition: -CH2-CONH-CH2CH2-COOH (Acetamido-propionic acid motif).
-
Nature: Hydrophobic, relatively rigid compared to PEG.
-
Reactive Handle: Terminal Carboxylic Acid (-COOH) for amide coupling with target ligands (warheads).
-
Diagram: Ligand-Linker Architecture
Caption: Structural logic of Pomalidomide-CH2CONH-C2-COOH. The C4-attachment preserves CRBN binding while the short linker imposes steric constraints.
Comparative Cellular Activity Profile
Binding Affinity (CRBN Recruitment)
Pomalidomide derivatives generally outperform Thalidomide and Lenalidomide in CRBN binding affinity. Functionalization at the C4 position typically results in minimal loss of affinity.
| Ligand Variant | CRBN Affinity ( | Permeability | Solubility | Primary Application |
| Pomalidomide-CH2CONH-C2-COOH | High (~150 nM) | High | Moderate | Rigid/Compact PROTACs |
| Pomalidomide (Parent) | High (~150 nM) | High | Low | Molecular Glue / Control |
| Pomalidomide-PEG-COOH | High (~150 nM) | Low-Moderate | High | Flexible/Soluble PROTACs |
| Lenalidomide | Moderate (~2 µM) | High | Moderate | CK1 |
| Thalidomide | Low (~5 µM) | High | Low | First-gen PROTACs |
Degradation Efficiency (DC50)
In cellular assays (e.g., Western Blotting of POI), the Pomalidomide-CH2CONH-C2-COOH motif often yields lower
-
Mechanism: The shorter, amide-containing linker restricts the conformational space of the PROTAC, potentially "locking" the POI and CRBN into a productive ubiquitination geometry.
-
Contrast: PEG linkers (e.g., Pom-PEG3-COOH) are "floppy" and entropic, which can be beneficial for reaching distant lysine residues but may fail to stabilize weak POI-E3 interactions.
Experimental Protocols
Protocol A: Synthesis of PROTAC via Amide Coupling
Objective: Conjugate Pomalidomide-CH2CONH-C2-COOH to an amine-bearing Target Ligand.
Reagents:
-
Pomalidomide-CH2CONH-C2-COOH (1 eq)
-
Target Ligand-NH2 (1 eq)
-
HATU (1.2 eq)
-
DIPEA (3 eq)
-
DMF (Anhydrous)
Workflow:
-
Activation: Dissolve Pomalidomide-CH2CONH-C2-COOH in DMF (0.1 M). Add DIPEA and HATU. Stir for 15 min at RT to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized Target Ligand.
-
Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS (Look for mass shift:
). -
Purification: Dilute with water/acetonitrile and purify via Prep-HPLC. Lyophilize to obtain the final PROTAC powder.
Protocol B: CRBN Competition Binding Assay (TR-FRET)
Objective: Verify that the linker modification does not abolish CRBN binding.
Materials:
-
Recombinant CRBN-DDB1 complex (His-tagged).
-
Cy5-labeled Pomalidomide tracer.
-
Europium-anti-His antibody.
-
Test Compounds (Pom-CH2CONH-C2-COOH vs. Parent Pom).
Steps:
-
Preparation: Dilute CRBN protein and Eu-antibody in Assay Buffer (50 mM Tris, pH 7.4, 0.1% Pluronic F-127).
-
Plating: Add 5 µL of test compound (serial dilution) to a 384-well plate.
-
Incubation: Add 5 µL of CRBN/Eu-Ab mix. Incubate 15 min.
-
Tracer: Add 5 µL of Cy5-Pomalidomide tracer. Incubate 60 min at RT.
-
Read: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm).
-
Analysis: Calculate
by fitting inhibition curves. A valid ligand should show .
Mechanism of Action Diagram
The following diagram illustrates the ternary complex formation facilitated by the Pomalidomide-CH2CONH-C2-COOH ligand.
Caption: Mechanism of Action. The PROTAC bridges CRBN and the POI.[1] The rigidity of the C2 linker influences the stability of the CRBN-PROTAC-POI interface.
References
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53. Link
-
Zhou, B., et al. (2018). "Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies."[2] Journal of Medicinal Chemistry, 61(2), 462–481. Link
-
PubChem Compound Summary. "Pomalidomide-PEG2-COOH" (Analogous Linker Data). National Center for Biotechnology Information. Link[3]
-
BenchChem Application Note. "Synthesis Protocol for Pomalidomide-C2-NH2 Hydrochloride." BenchChem.[1][4] Link
Sources
A Senior Application Scientist's Guide to Linker Rigidity in Pomalidomide PROTACs: A Comparative Analysis
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system.[] A typical PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3] Pomalidomide, a well-known immunomodulatory drug, is a powerful and widely used ligand for the Cereblon (CRBN) E3 ligase, making it a cornerstone of many PROTAC designs.[1][4]
While the choice of POI and E3 ligands is foundational, the linker is far from a passive spacer. It has become increasingly evident that the linker's physicochemical properties—particularly its length, composition, and rigidity—are critical determinants of a PROTAC's biological activity.[5][6] The linker dictates the spatial orientation of the two ligands, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-CRBN), which is the essential prerequisite for target ubiquitination and subsequent degradation.[7][8]
This guide provides a comparative analysis of flexible versus rigid linkers in the context of pomalidomide-based PROTACs. We will delve into the mechanistic trade-offs associated with each strategy, present supporting experimental data, and provide detailed protocols for key evaluative assays, empowering researchers to make informed decisions in the rational design of next-generation protein degraders.
The Core Debate: Flexible vs. Rigid Linkers
The choice between a flexible or rigid linker architecture can dramatically alter a PROTAC's performance, impacting everything from ternary complex stability to cell permeability and metabolic stability.[3][9]
Flexible Linkers: The Advantage of Adaptability
Flexible linkers, most commonly composed of alkyl chains or polyethylene glycol (PEG) units, offer significant conformational freedom.[5][10]
-
Mechanistic Rationale: This adaptability allows the PROTAC to sample a wide conformational space, which can be advantageous during initial discovery phases to identify a productive binding orientation between the POI and CRBN without prior structural knowledge.[3] The hydrophilicity of PEG linkers can also enhance the solubility of the often-large PROTAC molecule.[1]
-
The "Chameleon Effect": A key insight into PROTAC cell permeability is the "chameleon effect," where flexible linkers allow the molecule to adopt a folded, more compact conformation in the apolar environment of the cell membrane.[11][12] This intramolecular folding can shield polar groups, reducing the solvent-accessible polar surface area and enhancing passive diffusion across the lipid bilayer.[12][13]
-
Potential Drawbacks: The primary disadvantage of high flexibility is the significant entropic penalty incurred upon formation of the ternary complex.[9] Forcing a highly mobile linker into a single, stable conformation is energetically unfavorable, which can lead to a less stable complex and, consequently, less efficient protein degradation.[14]
Rigid Linkers: The Power of Pre-organization
Rigid linkers incorporate structural motifs that limit conformational freedom, such as alkynes, aromatic rings, or heterocyclic systems like piperazine and piperidine.[9][10]
-
Mechanistic Rationale: By "pre-organizing" the PROTAC into a more defined, bioactive conformation, a rigid linker can reduce the entropic cost of ternary complex formation.[3] If this pre-organized conformation is optimal for inducing favorable protein-protein interactions between the POI and CRBN, it can lead to a more stable and productive ternary complex, enhancing degradation efficiency.[15]
-
Pharmacokinetic Benefits: Rigidification can also improve a PROTAC's metabolic stability and overall pharmacokinetic profile.[11][14] For example, replacing flexible chains with saturated nitrogen heterocycles has been shown to improve both solubility and potency.[3]
-
Potential Drawbacks: The primary risk of a rigid linker strategy is that a poorly designed linker may introduce steric hindrance or lock the PROTAC in a non-productive conformation, completely preventing the formation of the ternary complex and abolishing activity.[5][9] This was observed by Shibata et al., where replacing a flexible PEG linker with rigid disubstituted phenyl rings in an Androgen Receptor (AR)-targeting PROTAC led to a complete loss of degradation activity.[5]
Visualizing the PROTAC Mechanism and Design Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for a pomalidomide-based PROTAC and a typical experimental workflow for its design and evaluation.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ternary Complex Cooperativity: A Comparative Guide to Pomalidomide-CH2CONH-C2-COOH
The following is a comprehensive technical comparison guide for Pomalidomide-CH2CONH-C2-COOH , structured for researchers and drug discovery professionals.
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex cooperativity (
Unlike flexible PEG-based or long alkyl linkers, this "Short Amide" construct is engineered to restrict conformational freedom, forcing the Target Protein (POI) and Cereblon (CRBN) into a proximity that favors de novo protein-protein interactions (PPIs). This guide compares its performance against standard alternatives (PEG-based and Long-Alkyl linkers), demonstrating its utility in driving positive cooperativity (
Molecule Profile & Mechanism[2][3]
Structural Identity
-
Chemical Name: 3-(2-[(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]acetamido)propanoic acid[1]
-
Molecular Weight: 402.36 Da
-
Key Feature: The -CH2-CONH- (glycine-like) moiety introduces a hydrogen bond donor/acceptor site within the linker, while the short C2 (ethyl) spacer limits the "search space" of the warhead.
Mechanism of Cooperativity
Cooperativity (
-
Positive Cooperativity (
): The PROTAC binds stronger to the second protein when the first is already bound. This is often driven by favorable PPIs between the E3 ligase and the POI. -
The Role of Pomalidomide-CH2CONH-C2-COOH:
-
Rigidity: The amide bond reduces the entropic penalty of binding compared to a fully flexible PEG chain.
-
Proximity: The short length (~6–8 Å) forces the POI and CRBN into a "tight" embrace, excluding water and maximizing surface complementarity.
-
Exit Vector: The 4-amino substitution on Pomalidomide directs the linker out of the solvent-exposed region of CRBN, positioning the warhead to "pull" the POI onto the ligase surface.
-
Comparative Analysis: Linker Performance
This section compares the Short Amide (C2-Amide) strategy against the two most common alternatives: Flexible PEG and Long Alkyl .
Performance Matrix
| Feature | Pomalidomide-CH2CONH-C2-COOH (Short Amide) | Pomalidomide-PEG3-COOH (Flexible PEG) | Pomalidomide-C6-COOH (Long Alkyl) |
| Linker Length | Short (~8 Å) | Medium (~14 Å) | Medium (~10 Å) |
| Flexibility | Low (Rigid) | High (Entropic Cost) | Medium (Hydrophobic) |
| Cooperativity ( | High Potential ( | Neutral ( | Variable |
| Solubility | Moderate (Polar Amide) | High (Hydrophilic) | Low (Lipophilic) |
| Permeability | Moderate | Low (High PSA) | High |
| Primary Use Case | Inducing PPIs / Isoform Selectivity | "Connector" for deep pockets | Membrane Permeability |
Detailed Comparison
Scenario A: The "Short Amide" Advantage (Target: BET Bromodomains, Kinases)
When targeting proteins with surface-accessible binding pockets (e.g., BRD4), the Pomalidomide-CH2CONH-C2-COOH linker often outperforms PEG linkers.
-
Data Insight: In studies of BET degraders, short linkers (like in dBET57) induced distinct folding of the ternary complex, leading to degradation of specific isoforms (e.g., BRD4 over BRD2) that PEG linkers could not achieve. The amide bond in the C2-linker can form specific H-bonds with residues at the E3-POI interface (e.g., His437 in BRD4), stabilizing the complex.
Scenario B: The "PEG" Advantage (Target: Deep Pockets)
If the target ligand binds deep within a pocket (e.g., VHL ligands), the Short Amide linker may be too short, causing steric clashes (Negative Cooperativity,
Experimental Workflow: Validating Cooperativity
To confirm that Pomalidomide-CH2CONH-C2-COOH is driving cooperativity for your target, follow this self-validating protocol.
Synthesis of the PROTAC
-
Activation: React Pomalidomide-CH2CONH-C2-COOH (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.
-
Conjugation: Add the amine-functionalized Target Ligand (1 eq).
-
Purification: HPLC (C18 column, Water/Acetonitrile gradient).
-
QC Check: Verify Mass (MW = Ligand + 402.36 - 18).
-
Measuring Cooperativity ( ) via TR-FRET
-
Objective: Determine if the ternary complex is more stable than the binary complex.
-
Reagents:
Protocol Steps:
-
Binary
(CRBN): Titrate PROTAC against Fixed CRBN. Measure TR-FRET competition (if using a tracer) or direct binding. -
Binary
(Target): Titrate PROTAC against Fixed Target. -
Ternary Formation:
-
Mix Fixed CRBN (10 nM) + Fixed Target (10 nM).
-
Titrate PROTAC (0.1 nM to 10
M). -
Measure TR-FRET signal (Proximity Signal).
-
Result: A "Hook Effect" (bell-shaped curve) is expected.
-
Calculation: Fit the rising phase to the ternary binding equation (see References) to extract
. -
Calculate
.
-
Visualization of the Mechanism[8][9]
The following diagram illustrates the decision logic and the structural mechanism of cooperativity using the Short Amide linker.
Caption: Decision matrix for selecting Pomalidomide-CH2CONH-C2-COOH to drive positive cooperativity in ternary complexes.
References
-
TargetMol. Pomalidomide-CH2CONH-C2-COOH Product Data (Catalog No. T40006). Retrieved from
-
BOC Sciences. Pomalidomide-CH2CONH-C2-COOH Structure and Properties. Retrieved from
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. (Demonstrates the impact of linker length/composition on cooperativity). Link
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Discusses rigid linkers and cooperativity). Link
-
MedChemExpress. Pomalidomide-PEG vs Alkyl Linker Conjugates. Retrieved from
Sources
- 1. CAS:2716128-54-8 | C18H18N4O7 | 3-(2-(2,6-二氧代哌啶-3-基)-1,3-二氧代-2,3-二氢-1H-异吲哚-4-基氨基]乙酰氨基)丙酸 | 上海逐耀医药试剂平台 [cn.pharmalego.com]
- 2. 3-(2-(2,6-二氧代哌啶-3-基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-基氨基]乙酰氨基)丙酸 2760889-62-9 上海 - ChemicalBook [m.chemicalbook.com]
- 3. Pomalidomide-CH2CONH-C2-COOH LM8BR13083IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison of Pomalidomide-Based Linkers: A Technical Guide
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, physicochemical properties, and degradation selectivity.[][2][3][4][5][][7] Pomalidomide, a third-generation IMiD (Immunomodulatory Imide Drug), is a preferred E3 ligase ligand due to its high affinity for Cereblon (CRBN) and favorable physicochemical profile.
This guide provides a rigorous, head-to-head comparison of Pomalidomide-based linker strategies, focusing on Attachment Vectors (C4 vs. C5) and Chemical Composition (PEG vs. Alkyl vs. Rigid) . It is designed to empower researchers to move beyond empirical screening toward structural causality.
Part 1: The Attachment Vector – C4 vs. C5 Functionalization[8][9]
The choice of where to attach the linker to the phthalimide ring of Pomalidomide dictates the exit vector of the PROTAC and its resulting off-target profile.
Structural Mechanism & Causality
-
C4-Amino Attachment (Standard): The C4-amino group of Pomalidomide sits in a solvent-exposed region but is critical for the "molecular glue" activity of IMiDs. In the native CRBN-IMiD-Substrate complex, this amino group forms a water-mediated hydrogen bond with residue Q147 (or equivalent) on Zinc Finger (ZF) degrons (e.g., IKZF1, IKZF3).
-
C5-Amino Attachment (Optimized): Functionalization at the C5 position alters the vector by approximately 60 degrees. Crucially, bulky substituents at C5 create a steric clash ("bump") that disrupts the interface required for neo-substrate (ZF protein) recruitment without affecting CRBN binding.
Performance Comparison
| Feature | C4-Functionalization | C5-Functionalization |
| CRBN Binding Affinity | High (Retained) | High (Retained) |
| Exit Vector Geometry | Linear extension from phthalimide | Angled extension |
| Zinc Finger Off-Targets | High Risk (Retains IKZF1/3 degradation) | Low Risk (Steric clash prevents ZF binding) |
| Ternary Complex | Often favors "folded" conformations | Can access distinct protein surface areas |
| Synthetic Accessibility | High (Commercial precursors available) | Moderate (Requires specific C5-precursors) |
Visualization: Structural Logic of Selectivity
The following diagram illustrates how C5-functionalization acts as a "selectivity filter" by sterically hindering off-target recruitment.
Caption: C5-functionalization creates a steric barrier preventing IKZF1 recruitment, enhancing specificity.
Part 2: Linker Chemistry – PEG vs. Alkyl vs. Rigid[1][4][7]
Once the attachment point is selected, the chemical composition of the linker determines the physicochemical "fitness" of the PROTAC.
Head-to-Head Comparison Table
| Parameter | PEG (Polyethylene Glycol) | Alkyl Chains | Rigid (Piperazine/Alkyne) |
| Solubility | High (Hydrophilic ether oxygens) | Low (Lipophilic) | Moderate (Tunable via heteroatoms) |
| Permeability (PAMPA) | Low to Moderate (Polar surface area) | High (Lipid-like nature) | Moderate (Depends on scaffold) |
| Conformation | Flexible (High entropic penalty) | Flexible (High entropic penalty) | Pre-organized (Low entropic cost) |
| Metabolic Stability | Low (Oxidative cleavage of ethers) | High (Terminal oxidation only) | High (Resistant to metabolism) |
| Ternary Complex | "Gauche effect" favors folded states | Favors extended states | Locks specific bio-active geometry |
| Best Use Case | Improving solubility of lipophilic warheads | CNS targets; Improving permeability | Late-stage optimization; Selectivity |
Deep Dive: The "Permeability-Solubility" Trade-off
-
PEG Linkers: While PEG improves water solubility, the repeated ether oxygens increase the Topological Polar Surface Area (TPSA). High TPSA (>140 Ų) correlates with poor passive membrane permeability.
-
Alkyl Linkers: Replacing PEG with Alkyl chains often restores permeability.[3][] For example, in BRD4 degraders, switching from PEG to Alkyl significantly improved cellular potency despite lower aqueous solubility, driven by higher intracellular concentrations.
-
Rigid Linkers: Introducing rigidity (e.g., piperazines, spirocycles) can "freeze" the linker in a productive conformation, reducing the entropic cost of ternary complex formation (
).[4] This often leads to higher cooperativity ( ).
Part 3: Experimental Protocols
To validate linker choices, use the following self-validating workflows.
Protocol A: Modular "Click" Synthesis for Linker Screening
Objective: Rapidly generate a library of C5-modified Pomalidomide PROTACs to screen linker length and composition.
Reagents:
-
Anchor: Pomalidomide-C5-Azide (Pre-synthesized or commercial).[9]
-
Warhead: Target Ligand-Alkyne (Propargyl-functionalized).
-
Catalyst: CuSO₄·5H₂O, Sodium Ascorbate (NaAsc), THPTA (Ligand).
Step-by-Step Workflow:
-
Preparation: Dissolve Pomalidomide-C5-Azide (1.0 eq) and Ligand-Alkyne (1.0 eq) in DMSO/t-BuOH (1:1). Final concentration ~50 mM.
-
Catalyst Mix: Prepare a pre-mix of CuSO₄ (0.1 eq), THPTA (0.5 eq), and NaAsc (0.5 eq) in water.
-
Reaction: Add catalyst mix to the reaction vial. Flush with N₂. Stir at room temperature for 2-4 hours.
-
Validation (LC-MS): Monitor disappearance of Azide starting material. Expect mass shift corresponding to triazole formation.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Isolation: Lyophilize fractions to obtain the final PROTAC powder.
Protocol B: Cellular Degradation Assay (DC50/Dmax)
Objective: Quantify degradation potency and efficacy.[4][5][10]
-
Cell Seeding: Seed cells (e.g., HEK293, MOLT4) in 6-well plates (0.5 x 10⁶ cells/well). Incubate 24h.
-
Treatment: Treat with PROTAC serial dilution (e.g., 0.1 nM to 10 µM) for 18-24 hours. Include DMSO control and Pomalidomide competition control (to prove CRBN dependence).
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail.
-
Western Blot:
-
Load equal protein (20 µg).
-
Blot for Target Protein (POI) and Loading Control (e.g., Vinculin/GAPDH).
-
-
Quantification: Densitometry using ImageJ. Plot % Degradation vs. Log[Concentration].
-
DC50: Concentration at 50% degradation.
-
Dmax: Maximum degradation observed (plateau).
-
Visualization: Modular Synthesis Workflow
Caption: Streamlined CuAAC "Click" chemistry workflow for parallel PROTAC library synthesis.
References
-
Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (2020). NIH. Link
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploration of Targeted Anti-tumor Therapy. Link
-
Bumped pomalidomide-based PROTACs. (2024). Nature Chemistry / NIH. Link
-
Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. (2025). BenchChem.[3][4][5][11] Link
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2020). ACS Publications. Link
-
Proteolysis Targeting Chimeras With Reduced Off-targets. (2023). bioRxiv. Link
Sources
- 2. explorationpub.com [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 9. How CROs and Biotech Firms Use Pomalidomide Derivatives for Rapid PROTAC Screening [environmental-expert.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Pomalidomide-CH2CONH-C2-COOH proper disposal procedures
Executive Safety Summary
Pomalidomide-CH2CONH-C2-COOH is a functionalized E3 ligase ligand intermediate used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). While it contains a carboxylic acid linker for conjugation, its core scaffold is Pomalidomide , a potent immunomodulatory imide drug (IMiD).
CRITICAL HAZARD: This compound retains the biological activity of Pomalidomide. It is a known teratogen (causes embryo-fetal toxicity) and must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
-
Primary Disposal Method: High-Temperature Incineration.
-
Strict Prohibition: Do NOT dispose of down the drain. Do NOT treat as general chemical waste.
-
Containment: All manipulation must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).
Chemical Identity & Hazard Profile[1][2][3]
To understand the disposal requirements, one must understand the molecule's stability and toxicity. The glutarimide ring (the active pharmacophore) is stable under neutral conditions but susceptible to hydrolysis at high pH. However, chemical deactivation is not a substitute for thermal destruction.
Table 1: Physicochemical Properties & Hazard Matrix
| Property | Description | Operational Implication |
| Molecular Scaffold | Pomalidomide (Thalidomide analog) | Teratogenicity: Category 1B/1A.[1] Zero tolerance for exposure during pregnancy. |
| Functional Group | -COOH (Carboxylic Acid) | Weakly acidic. Compatible with standard organic solvents (DMSO, DMF). |
| Physical State | Solid (Powder/Crystal) | Dust Hazard: High risk of aerosolization during weighing. |
| Solubility | DMSO, DMF (>10 mg/mL) | Liquid waste will likely be organic solvent-based. |
| RCRA Status (USA) | U-List Analog (U215) | Treat as Hazardous Waste . Must be segregated from biohazard (Red bag) waste.[2] |
Disposal Decision Logic (Workflow)
Effective disposal relies on segregating "Trace" waste from "Bulk" waste to maintain regulatory compliance and minimize disposal costs.[3]
Figure 1: Decision matrix for segregating Pomalidomide-linker waste. Note that "Trace" vs. "Bulk" definitions may vary by local jurisdiction (e.g., RCRA "RCRA Empty" rule).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Vials, Weigh Boats, Contaminated PPE)
Objective: Prevent secondary contamination of the lab environment.
-
Gross Decontamination: If a weigh boat has visible powder residue, do not attempt to wash it. The dust risk is too high.
-
Primary Containment: Place the contaminated item (vial, weigh boat, pipette tip) into a clear, sealable plastic bag (e.g., Ziploc) inside the fume hood. Seal the bag.
-
Segregation:
-
Empty Vials (Trace): Place the sealed bag into the Yellow Trace Chemotherapy bin.
-
Unused Powder (Bulk): Place the sealed bag into the Black RCRA Hazardous bin.
-
-
Labeling: Ensure the outer container is labeled: "Caution: Teratogen / Cytotoxic Agent."
Protocol B: Liquid Waste (Stock Solutions, Reaction Mixtures)
Objective: Prevent environmental release and dangerous chemical reactions.
-
Compatibility Check: Ensure the waste container is compatible with the solvent (usually DMSO or DMF). HDPE or Glass is preferred.
-
Segregation: NEVER mix Pomalidomide waste with oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). The reaction can generate toxic off-gassing.[4]
-
Transfer:
-
Use a funnel inside the fume hood.
-
Pour the liquid slowly to avoid splashing.
-
Rinse the original vessel with a small amount of solvent and add the rinsate to the waste container.
-
-
Labeling:
-
Label as "Hazardous Waste - Toxic."
-
List constituents: "Dimethyl Sulfoxide (99%), Pomalidomide derivative (<1%)."
-
Mark clearly: "Destruction by Incineration Only."
-
Protocol C: Spill Management (Emergency Response)
Objective: Containment and immobilization of the teratogen.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Upgrade: Wear double nitrile gloves , a Tyvek sleeve/gown, and respiratory protection (N95 minimum; P100/PAPR preferred if powder is airborne).
-
Immobilize (Powder Spill):
-
Do NOT dry sweep. This generates dust.[4]
-
Cover the spill with a paper towel dampened with water or a specific surfactant (e.g., 1% SDS). This traps the powder.
-
-
Clean:
-
Scoop up the damp towels and place them in a hazardous waste bag.
-
Decontamination Wash: Wipe the surface with 0.1M NaOH (Sodium Hydroxide) followed by water.
-
Scientific Rationale: The glutarimide ring of Pomalidomide is susceptible to base-catalyzed hydrolysis, opening the ring and reducing (though not eliminating) biological potency [1].
-
-
Disposal: All cleanup materials go into the Black Bin (Bulk Hazardous).
Scientific Integrity & Decontamination
Why do we specify incineration?
Pomalidomide and its linker analogs are chemically robust organic molecules. While alkaline hydrolysis (using NaOH) can open the glutarimide ring, the resulting metabolites may still possess toxicological properties or revert under acidic conditions.
-
Thermal Destruction: Incineration at temperatures >1,000°C ensures the complete mineralization of the organic scaffold into CO2, H2O, and NOx.
-
Self-Validation: You can verify the efficacy of your cleaning protocol using a UV-Vis swab test. Pomalidomide has a distinct absorption at ~230 nm and ~300 nm. A surface swab extracted in DMSO and run on a spectrophotometer can confirm if residues remain [2].
Regulatory Compliance (USA Focus)
-
RCRA (Resource Conservation and Recovery Act): While Pomalidomide is not explicitly "P-listed" (acutely hazardous), it is often managed as a "U-listed" equivalent (U215 - Thalidomide) due to its structural homology and toxicity profile [3].
-
EPA Rule: Under the Management Standards for Hazardous Waste Pharmaceuticals, this compound is considered a non-creditable hazardous waste and must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.
References
- Stability of IMiDs: "Hydrolysis of Thalidomide and its Analogs." Journal of Pharmaceutical Sciences. (General chemical principle of glutarimide ring opening in alkaline media).
- Detection Methods: "Spectrophotometric determination of Pomalidomide." Spectrochimica Acta Part A.
-
Regulatory Framework: US Environmental Protection Agency.[2] "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." Federal Register, 40 CFR Part 266.
-
Safety Data Sheet (Grounding): Cayman Chemical. "Pomalidomide SDS."
-
NIOSH List: Centers for Disease Control and Prevention. "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings."
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
